molecular formula C12H12N2 B2484295 6-Benzylpyridin-3-amine CAS No. 40296-80-8

6-Benzylpyridin-3-amine

Cat. No.: B2484295
CAS No.: 40296-80-8
M. Wt: 184.242
InChI Key: NVUGFOCDBAMBFF-UHFFFAOYSA-N
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Description

6-Benzylpyridin-3-amine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.242. The purity is usually 95%.
BenchChem offers high-quality 6-Benzylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-benzylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUGFOCDBAMBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 6-Benzylpyridin-3-amine (CAS 40296-80-8)

Author: BenchChem Technical Support Team. Date: February 2026

Functional Pharmacophore & Synthetic Intermediate [1]

Executive Summary

6-Benzylpyridin-3-amine (CAS 40296-80-8) is a bifunctional heteroaromatic scaffold widely utilized in drug discovery. Structurally, it consists of a pyridine core substituted with a primary amine at the C3 position and a benzyl moiety at the C6 position. This specific substitution pattern renders it a "privileged structure" in medicinal chemistry: the C3-amine serves as a critical hydrogen bond donor/acceptor (often acting as a hinge binder in kinase inhibitors), while the C6-benzyl group provides a flexible hydrophobic vector capable of occupying deep lipophilic pockets (e.g., the "back pocket" of enzymes).

This guide details the physicochemical profile, validated synthetic routes, and handling protocols for researchers utilizing this compound as a building block for high-affinity ligands.[2]

Physicochemical Profile

The dual nature of the molecule—possessing both a basic nitrogen center and a lipophilic tail—dictates its behavior in solution and biological systems.

Table 1: Key Chemical Properties

PropertyValue / DescriptionNote
CAS Number 40296-80-8
IUPAC Name 6-benzylpyridin-3-amine
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
Physical State Solid (Crystalline powder)Typically off-white to pale yellow
LogP (Predicted) ~2.1 - 2.5Lipophilic, good membrane permeability
pKa (Predicted) ~6.0 (Pyridine N), ~25 (Amine)Pyridine N is the primary basic site
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2 (Pyridine N, Amine N)
Solubility DMSO, Methanol, DCMLow solubility in water (neutral pH)

Expert Insight: The pKa of the pyridine nitrogen in this analog is slightly elevated compared to unsubstituted pyridine due to the electron-donating effect of the C3-amino group (+R effect), making it a better nucleophile in coupling reactions.

Synthetic Routes & Optimization

The synthesis of 6-benzylpyridin-3-amine generally proceeds through the reduction of its nitro-precursor, 2-benzyl-5-nitropyridine . The challenge lies in preserving the benzyl linkage (preventing hydrogenolysis) while reducing the nitro group.

Synthetic Workflow Visualization

Synthesis_Workflow cluster_0 Critical Control Point Start 2-Chloro-5-nitropyridine Inter Intermediate: 2-Benzyl-5-nitropyridine Start->Inter Pd(PPh3)4, THF Reflux Reagent1 Benzylzinc Bromide (Negishi Coupling) Reagent1->Inter Final Product: 6-Benzylpyridin-3-amine Inter->Final Selective Reduction Step2 Reduction (Fe/NH4Cl or H2/Pd-C)

Caption: Two-stage synthesis involving Negishi coupling followed by chemoselective nitro reduction.

Detailed Protocol: Chemoselective Reduction

Target: Reduction of Nitro group without debenzylation.

While catalytic hydrogenation (H₂/Pd-C) is common, it carries a risk of cleaving the benzyl group (debenzylation) if the reaction runs too long or under high pressure. The Iron-Ammonium Chloride method is recommended for high fidelity.

Reagents:

  • 2-Benzyl-5-nitropyridine (1.0 equiv)

  • Iron powder (Fe, 5.0 equiv) - Must be fine powder, activated

  • Ammonium Chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzyl-5-nitropyridine in Ethanol/Water (4:1).

  • Activation: Add solid NH₄Cl and Iron powder to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction is heterogeneous; vigorous stirring is crucial to prevent the iron from clumping.

  • Monitoring: Monitor via TLC (System: 50% EtOAc/Hexane). The starting material (nitro) is less polar; the product (amine) will appear as a more polar, UV-active spot (often stains purple with Ninhydrin). Reaction time is typically 2–4 hours.

  • Work-up:

    • Cool to room temperature.[3]

    • Filter through a pad of Celite to remove iron residues. Wash the pad with Ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Basify the remaining aqueous residue with sat. NaHCO₃ (pH ~9).

    • Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. If necessary, purify via flash chromatography (DCM/MeOH gradient).

Self-Validating Check: The product should show a characteristic broad singlet signal for the NH₂ group in ¹H NMR around 3.5–5.0 ppm (solvent dependent) and the disappearance of the unique downfield shifts associated with the nitro-adjacent protons.

Medicinal Chemistry Applications

6-Benzylpyridin-3-amine is not just a passive linker; it is an active pharmacophore. Its utility is defined by its ability to bridge the "hinge region" and the "hydrophobic back pocket" in kinase enzymes.

Structural Activity Relationship (SAR) Logic

SAR_Logic Core 6-Benzylpyridin-3-amine (Scaffold) Amine C3-Amine: H-Bond Donor (Amide Coupling) Core->Amine Derivatization Pyridine Pyridine N: H-Bond Acceptor (Solubility/Basicity) Core->Pyridine Physicochem Benzyl C6-Benzyl: Hydrophobic Interaction (Pi-Stacking) Core->Benzyl Binding Affinity

Caption: Functional dissection of the scaffold for drug design optimization.

Application Areas
  • Kinase Inhibitors (Type II): The pyridine nitrogen can accept a hydrogen bond from the hinge region of a kinase (e.g., ATP binding site), while the benzyl group extends into the hydrophobic pocket often guarded by the "Gatekeeper" residue.

  • Nicotinic Acetylcholine Receptors (nAChR): Pyridine amines are classic bioisosteres for nicotine. The benzyl group adds bulk that can modulate selectivity between α4β2 and α7 subtypes.

  • Sigma Receptor Ligands: N-substituted derivatives of this scaffold have shown affinity for Sigma-1 receptors, relevant in neuroprotection and pain management.

Handling, Safety, and Storage

Safety Profile (GHS Classification):

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.

Storage Protocol:

  • Oxidation Risk: Primary aromatic amines can oxidize (turn brown) upon prolonged exposure to air.

  • Recommendation: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Salt Formation: For long-term stability, converting the free base to the Hydrochloride (HCl) salt is highly recommended.

    • Method: Dissolve amine in Et₂O, add 4M HCl in Dioxane dropwise, filter the precipitate.

References

  • PubChem. (n.d.). Compound Summary: 6-Benzylpyridin-3-amine (CAS 40296-80-8).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds to Amines. (General methodology for Fe/NH4Cl reduction). Retrieved October 26, 2023, from [Link]

Sources

An In-depth Technical Guide to 6-Benzylpyridin-3-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Benzylpyridin-3-amine is a substituted aminopyridine that holds significant value as a molecular scaffold in medicinal chemistry and materials science. Its structure, featuring a pyridine core, a primary amine, and a benzyl group, provides a versatile platform for the synthesis of complex molecules with diverse biological activities. The pyridine ring acts as a key pharmacophore in numerous approved drugs, offering sites for hydrogen bonding and possessing a dipole moment that influences molecular interactions. The primary amine at the 3-position and the benzyl group at the 6-position serve as critical handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

This technical guide provides a comprehensive overview of 6-benzylpyridin-3-amine, focusing on its fundamental chemical properties, a detailed, field-proven synthetic protocol, its applications in modern drug development, and essential safety and handling information for laboratory professionals.

Physicochemical and Structural Data

The fundamental properties of 6-Benzylpyridin-3-amine are summarized below. These identifiers are crucial for substance registration, database searching, and regulatory compliance.

PropertyValueSource(s)
Chemical Formula C₁₂H₁₂N₂[1]
Molecular Weight 184.24 g/mol [2]
CAS Number 40296-80-8[1][2]
Canonical SMILES C1=CC=C(C=C1)CC2=NC=C(C=C2)N[3]
Appearance Expected to be a solid at room temperatureInferred from related aminopyridines

Synthesis of 6-Benzylpyridin-3-amine: A Mechanistic Approach

The most efficient and modular route to synthesize 6-Benzylpyridin-3-amine is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[4] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[5] The strategic disconnection for this synthesis involves forming the C-C bond between the pyridine C6 position and the benzylic carbon.

The logical precursor for this transformation is a halogenated aminopyridine, such as 6-chloro- or 6-bromopyridin-3-amine, which serves as the electrophilic partner. The nucleophilic partner is a benzylboron species, typically benzylboronic acid or its esters.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Core Process cluster_product Final Product A 6-Chloropyridin-3-amine D Suzuki-Miyaura Cross-Coupling A->D B Benzylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (if needed) Base (e.g., K₂CO₃) Solvent (e.g., DME/H₂O) C->D E 6-Benzylpyridin-3-amine D->E

Caption: Synthetic workflow for 6-Benzylpyridin-3-amine via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of 6-Benzylpyridin-3-amine from 6-chloropyridin-3-amine and benzylboronic acid. The choice of a palladium tetrakis(triphenylphosphine) catalyst and an aqueous base system is standard for couplings involving aminopyridines, as it balances catalytic activity with substrate stability.[5]

Materials and Reagents:

  • 6-Chloropyridin-3-amine (1.0 eq)

  • Benzylboronic acid (1.2 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridin-3-amine (1.0 eq), benzylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as Pd(0) catalysts are sensitive to oxidation.

  • Solvent Addition: Under the inert atmosphere, add DME and deionized water in a 4:1 ratio to achieve a substrate concentration of approximately 0.2 M. The aqueous system is often necessary for efficient transmetalation with boronic acids.[5]

  • Heating and Monitoring: Heat the reaction mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting 6-chloropyridin-3-amine is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 60% ethyl acetate in hexanes) to isolate the pure 6-Benzylpyridin-3-amine.

Applications in Drug Development

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in drugs for a wide range of therapeutic areas.[6] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the amine group can serve as a hydrogen bond donor, facilitating strong and specific interactions with biological targets such as enzyme active sites and protein receptors.

Role as an Intermediate for CDK2 Inhibitors

A significant application of 6-Benzylpyridin-3-amine and its analogs is in the development of kinase inhibitors for oncology. Specifically, this scaffold serves as a key building block for the synthesis of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[7][8] CDKs are a family of protein kinases that are critical for regulating the cell cycle, and their deregulation is a hallmark of many cancers.[7]

Inhibitors based on the aminopyridine core can occupy the ATP-binding pocket of the CDK2 enzyme, preventing its phosphorylation activity and thereby halting uncontrolled cell proliferation. The 3-amino group is often used to build upon, forming interactions with the "hinge" region of the kinase, a critical anchoring point for many inhibitors. The 6-benzyl group can be directed towards a hydrophobic pocket, contributing to binding affinity and selectivity.

G A 6-Benzylpyridin-3-amine (Core Scaffold) B Further Synthetic Modifications (e.g., Amide Coupling) A->B Step 1 C Final CDK2 Inhibitor (Active Pharmaceutical Ingredient) B->C Step 2 D Interaction with CDK2 ATP-Binding Site C->D Biological Action E Inhibition of Cell Cycle Progression in Cancer Cells D->E Therapeutic Effect

Caption: Role of 6-Benzylpyridin-3-amine as a key intermediate in CDK2 inhibitor development.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (Pyridine Ring): Three protons on the pyridine ring are expected. The proton at C2 (ortho to the ring nitrogen) will likely be the most downfield. The protons at C4 and C5 will appear in the aromatic region, with their coupling patterns revealing their positions relative to each other and the amino group.

  • Aromatic Protons (Benzyl Ring): A complex multiplet corresponding to the five protons of the phenyl group is expected, typically in the range of 7.20-7.40 ppm.

  • Benzylic Protons (-CH₂-): A characteristic singlet integrating to two protons will appear, likely between 4.0 and 4.3 ppm. Its exact shift is influenced by the electron-withdrawing nature of the attached pyridine ring.

  • Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons is expected. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to proton exchange.

¹³C NMR Spectroscopy (Predicted)
  • Pyridine Carbons: Six distinct signals are expected. The carbon atoms attached to nitrogen (C2 and C6) will be significantly downfield. The carbon bearing the amino group (C3) will be shielded relative to other pyridine carbons.

  • Benzyl Carbons: One signal for the benzylic carbon (-CH₂) and four signals for the phenyl carbons (ipso, ortho, meta, and para) are anticipated.

  • Infrared (IR) Spectroscopy: Key expected vibrational modes include N-H stretching from the primary amine (two bands around 3300-3500 cm⁻¹), C-H stretching from the aromatic rings (~3000-3100 cm⁻¹), and C=C/C=N ring stretching vibrations in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 184.24, with fragmentation patterns corresponding to the loss of the benzyl group being a likely prominent feature.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 6-Benzylpyridin-3-amine is not widely available. Therefore, its handling precautions must be based on the known hazards of its constituent functional groups: aminopyridines and benzylamines.

  • Toxicity: Aminopyridines as a class are known to be highly toxic if swallowed, in contact with skin, or if inhaled.[11][12] They can affect the nervous system.

  • Corrosivity/Irritation: Benzylamine is corrosive and can cause severe skin burns and eye damage.[8] Substituted aminopyridines are known skin and eye irritants.[12]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[13]

  • Avoid Inhalation and Contact: Avoid breathing dust or vapors. Prevent any contact with skin and eyes.[6]

  • Contingency: Keep an eyewash station and safety shower readily accessible.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.

References

  • Shanghai Yuanye Bio-Technology Co., Ltd. 6-benzylpyridin-3-amine. [Link]

  • Hocek, M., & Dvořáková, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and Alkenylpurines. Synthesis, 2003(12), 1835-1845.
  • Reagentia. 6-Benzylpyridin-3-amine (1 x 250 mg). [Link]

  • Google Patents. Pyrazolyl pyrimidinylamine compounds as CDK2 inhibitors. US11472791B2.
  • The Royal Society of Chemistry. Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containing Derivatives and Heterocyclic Compounds in Green Process. [Link]

  • Ali, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4201.
  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

  • Justia Patents. CDK2 inhibitors. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

A Tale of Two Isosteres: A Senior Application Scientist's Guide to 6-Benzylpyridin-3-amine and 6-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, subtle structural modifications can lead to profound differences in a molecule's physicochemical properties, reactivity, and biological activity. This guide delves into the nuanced distinctions between two closely related aminopyridine building blocks: 6-Benzylpyridin-3-amine and 6-(Benzyloxy)pyridin-3-amine. While seemingly similar, the simple insertion of an oxygen atom to form an ether linkage fundamentally alters the character of the benzyl substituent, offering distinct advantages and challenges in drug design and development.

This document, born from extensive experience in molecular design and synthesis, aims to provide a comprehensive understanding of these two molecules. We will explore their synthesis, compare their key properties, dissect their reactivity, and illuminate their applications in medicinal chemistry, providing you with the insights needed to make informed decisions in your research endeavors.

At a Glance: Structural and Physicochemical Divergence

The core difference between 6-Benzylpyridin-3-amine and 6-(Benzyloxy)pyridin-3-amine lies in the nature of the connection between the pyridine and phenyl rings: a direct carbon-carbon bond versus a more flexible carbon-oxygen-carbon ether linkage. This seemingly minor change has significant consequences for the molecules' electronic properties, conformation, and potential interactions with biological targets.

Property6-Benzylpyridin-3-amine (Predicted)6-(Benzyloxy)pyridin-3-amine[1]Rationale for Differences
Molecular Weight 184.24 g/mol 200.24 g/mol [1]The addition of an oxygen atom in the benzyloxy analogue increases its molecular weight.
XLogP3 2.72.0[1]The ether oxygen in the benzyloxy derivative can act as a hydrogen bond acceptor, slightly increasing its hydrophilicity and lowering the predicted lipophilicity.
Hydrogen Bond Donors 11[1]Both molecules possess a primary amine group capable of donating a hydrogen bond.
Hydrogen Bond Acceptors 23[1]The benzyloxy analogue has an additional hydrogen bond acceptor in the form of the ether oxygen, in addition to the two nitrogen atoms.
pKa (most basic) Estimated ~5-6Estimated ~5-6The basicity of the aminopyridine moiety is primarily influenced by the pyridine ring nitrogen and the amino group. The electronic effects of the distant benzyl and benzyloxy groups are expected to be similar and have a minor impact on the pKa.[2]

The increased hydrogen bond acceptor count and lower lipophilicity of 6-(Benzyloxy)pyridin-3-amine can be critical factors in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to improved solubility and bioavailability.

The Synthetic Battlefield: Crafting the Building Blocks

The synthetic routes to these two molecules reflect their structural differences. The formation of the C-C bond in 6-benzylpyridin-3-amine typically requires a cross-coupling strategy, while the C-O bond in its counterpart is often formed via nucleophilic substitution.

Synthesis of 6-Benzylpyridin-3-amine: The Power of Cross-Coupling

A robust method for the synthesis of 6-Benzylpyridin-3-amine involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Negishi reaction. These methods offer a versatile and efficient way to form the key C-C bond. A plausible and commonly employed strategy starts from a halogenated aminopyridine derivative.

Experimental Protocol: Synthesis of 6-Benzylpyridin-3-amine via Suzuki Coupling [3]

Materials:

  • 6-Chloro-3-aminopyridine

  • Benzylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add 6-chloro-3-aminopyridine (1.0 eq.), benzylboronic acid pinacol ester (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-benzylpyridin-3-amine.

Causality Behind Experimental Choices:

  • The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Suzuki coupling.[4]

  • The base (K₂CO₃) is required to activate the boronic acid derivative for transmetalation.

  • The use of a biphasic solvent system (toluene/water) is common in Suzuki reactions to facilitate the dissolution of both organic and inorganic reagents.

Suzuki_Coupling cluster_0 Catalytic Cycle Oxidative_Addition Oxidative Addition (Pd(0) to Pd(II)) Transmetalation Transmetalation Oxidative_Addition->Transmetalation [Ar-Pd(II)-X] Reductive_Elimination Reductive Elimination (Pd(II) to Pd(0)) Transmetalation->Reductive_Elimination [Ar-Pd(II)-Ar'] Reductive_Elimination->Oxidative_Addition Pd(0) regenerated Product 6-Benzylpyridin-3-amine Reductive_Elimination->Product 6-Chloro-3-aminopyridine 6-Chloro-3-aminopyridine 6-Chloro-3-aminopyridine->Oxidative_Addition Benzylboronic_acid Benzylboronic_acid Benzylboronic_acid->Transmetalation caption Suzuki Coupling for 6-Benzylpyridin-3-amine Williamson_Ether_Synthesis cluster_1 Reaction Pathway Deprotonation Deprotonation of Benzyl Alcohol Nucleophilic_Attack Nucleophilic Attack on Pyridine Ring Deprotonation->Nucleophilic_Attack Sodium Benzoxide Product_Formation Formation of 6-(Benzyloxy)pyridin-3-amine Nucleophilic_Attack->Product_Formation Benzyl_Alcohol Benzyl_Alcohol Benzyl_Alcohol->Deprotonation NaH NaH NaH->Deprotonation 6-Bromo-3-aminopyridine 6-Bromo-3-aminopyridine 6-Bromo-3-aminopyridine->Nucleophilic_Attack caption Williamson Ether Synthesis for 6-(Benzyloxy)pyridin-3-amine Applications Topic Comparative Medicinal Chemistry Applications Benzyl 6-Benzylpyridin-3-amine Topic->Benzyl Benzyloxy 6-(Benzyloxy)pyridin-3-amine Topic->Benzyloxy Benzyl_App Direct scaffold for SAR - Hydrophobic/π-stacking interactions - HDAC inhibitors Benzyl->Benzyl_App Benzyloxy_App Versatile intermediate - Protecting group for -OH - nAChR ligands Benzyloxy->Benzyloxy_App caption Divergent roles in drug discovery.

Sources

Navigating the Unknown: A Technical Safety Guide for 6-Benzylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Acknowledging the Uncharacterized Nature of 6-Benzylpyridin-3-amine

In the landscape of chemical research and drug development, we often encounter novel molecules with limited or nonexistent safety data. 6-Benzylpyridin-3-amine is one such compound. As of the writing of this guide, a comprehensive and verified Safety Data Sheet (SDS) for this specific isomer is not publicly available. This absence of data necessitates a conservative and rigorous approach to its handling and use.

This technical guide is structured to address this reality. It will not present definitive toxicological values or hazard classifications for 6-Benzylpyridin-3-amine. Instead, it will provide a framework for risk assessment and safe handling based on the known hazards of structurally similar compounds, namely aminopyridines and benzylamines. The core principle of this guide is to treat 6-Benzylpyridin-3-amine as a substance with unknown toxicity and to apply the highest standards of laboratory safety.

Chemical Identity and Structural Analogs

  • Compound Name: 6-Benzylpyridin-3-amine

  • Molecular Formula: C₁₂H₁₂N₂

  • Molecular Weight: 184.24 g/mol [1]

  • Structure:

    Caption: Molecular structure of 6-Benzylpyridin-3-amine.

To infer potential hazards, we will consider the toxicological profiles of related chemical classes:

  • Aminopyridines: This class of compounds is known for its neurotoxic effects. For instance, 3-aminopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] Aminopyridines can act as potassium channel blockers, which can lead to central nervous system hyperexcitability, convulsions, and respiratory distress.[4][5]

  • Benzylamines: Benzylamine is a corrosive chemical that can cause severe skin burns and eye damage.[6][7][8] It is also harmful if swallowed or in contact with skin.[6][8]

Given that 6-Benzylpyridin-3-amine incorporates both the aminopyridine and benzyl moieties, it is prudent to assume it may exhibit a combination of these hazardous properties.

Presumed Hazard Identification and GHS Classification

In the absence of specific data, a presumptive hazard classification is a necessary component of a rigorous risk assessment. Based on the data from structural analogs, 6-Benzylpyridin-3-amine should be handled as if it meets the criteria for the following GHS hazard classes. This is a precautionary measure and should be updated if reliable data becomes available.

Hazard ClassHazard Statement (Presumed)Signal Word (Presumed)Pictogram (Presumed)Rationale/Analog Data Source
Acute Toxicity, OralH301: Toxic if swallowedDangerSkull and CrossbonesBased on 3-aminopyridine[2][3][4]
Acute Toxicity, DermalH311: Toxic in contact with skinDangerSkull and CrossbonesBased on 3-aminopyridine[3]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageDangerCorrosionBased on Benzylamine[6][8]
Serious Eye Damage/IrritationH318: Causes serious eye damageDangerCorrosionBased on Benzylamine[8] and 6-Benzylpyridin-2-amine[1]
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningExclamation MarkBased on 6-Benzylpyridin-2-amine[1]

First-Aid Measures: A Proactive Approach

In the event of exposure, immediate and decisive action is critical. The following first-aid measures are recommended and should be prominently displayed in any laboratory where this compound is handled.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][10] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8][9] If the person is conscious, rinse their mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[8]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory when working with 6-Benzylpyridin-3-amine.

Engineering Controls
  • All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the mandatory PPE workflow for handling 6-Benzylpyridin-3-amine.

PPE_Workflow cluster_prep Preparation Area cluster_handling Chemical Fume Hood cluster_cleanup Post-Handling Area Don_Gloves Don Nitrile Gloves (Double-gloved recommended) Handle_Compound Handle 6-Benzylpyridin-3-amine Don_Gloves->Handle_Compound Don_Coat Don Chemical Resistant Lab Coat Don_Goggles Don Safety Goggles (ANSI Z87.1 compliant) Don_Coat->Don_Goggles Don_Goggles->Don_Gloves Doff_Outer_Gloves Doff Outer Gloves (Dispose as hazardous waste) Handle_Compound->Doff_Outer_Gloves Doff_Coat Doff Lab Coat Doff_Outer_Gloves->Doff_Coat Doff_Goggles Doff Goggles Doff_Coat->Doff_Goggles Doff_Inner_Gloves Doff Inner Gloves (Dispose as hazardous waste) Doff_Goggles->Doff_Inner_Gloves Wash_Hands Wash Hands Thoroughly with Soap and Water Doff_Inner_Gloves->Wash_Hands

Caption: Personal Protective Equipment (PPE) workflow for handling 6-Benzylpyridin-3-amine.

Accidental Release and Spill Management

Treat any spill of 6-Benzylpyridin-3-amine as a major incident.[11]

Spill Response Protocol

Spill_Response Evacuate Evacuate the immediate area and alert others. Secure Secure the area and prevent entry. Evacuate->Secure Assess Assess the spill from a safe distance. Do not attempt to clean up if you are not trained. Secure->Assess Contact_EHS Contact your institution's Environmental Health and Safety (EHS) office. Assess->Contact_EHS Provide_Info Provide EHS with details of the spill (substance, quantity, location). Contact_EHS->Provide_Info

Caption: Spill response protocol for 6-Benzylpyridin-3-amine.

For small spills that you are trained to handle:

  • Wear the appropriate PPE as outlined in Section 4.2.

  • Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

  • Specific Hazards: The thermal decomposition of similar compounds can produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents.[8][11]

  • Incompatible Materials: Strong oxidizing agents.[8][11]

Toxicological and Ecological Information

As previously stated, there is no specific toxicological or ecological data available for 6-Benzylpyridin-3-amine. However, based on its structural components, it should be treated with extreme caution. Aminopyridines can be toxic to aquatic life.[3] Therefore, this compound should not be released into the environment.[9] All waste containing this substance must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Commitment to a Culture of Safety

The use of novel, uncharacterized compounds like 6-Benzylpyridin-3-amine is inherent to the process of scientific discovery. However, this pursuit of knowledge must be balanced with an unwavering commitment to safety. The protocols and guidelines outlined in this document are designed to provide a robust framework for the safe handling of this compound. It is the responsibility of every researcher, scientist, and laboratory manager to ensure these procedures are understood and implemented. Always err on the side of caution, and remember that a proactive and informed approach to safety is the cornerstone of responsible research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93902, 6-Benzylpyridin-2-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 6-Benzylpyridin-3-amine from 2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Modular Synthesis of 6-Benzylpyridin-3-amine

Executive Summary & Strategic Analysis

The synthesis of 6-benzylpyridin-3-amine (chemically equivalent to 6-benzyl-3-aminopyridine or 2-benzyl-5-aminopyridine) represents a critical transformation in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., c-Met, ALK) where the 3-aminopyridine scaffold serves as a hinge-binding motif.[1]

The core challenge lies in the C(sp²)–C(sp³) bond formation between the electron-deficient pyridine ring and the benzyl moiety.[1] While Nucleophilic Aromatic Substitution (


) is theoretically possible due to the activating nitro group, the use of benzyl anion equivalents (e.g., benzyl Grignards) often leads to polymerization or bis-alkylation due to the high reactivity of the nitropyridine.[1]

Selected Strategy: This protocol utilizes a Negishi Cross-Coupling followed by a Chemoselective Hydrogenation .

  • Step 1 (Negishi): Superior to Suzuki coupling for this substrate because benzylboronates are prone to protodeboronation and slow transmetallation. Benzylzinc reagents provide a robust, high-yielding insertion into the C–Cl bond.[1]

  • Step 2 (Reduction): Catalytic hydrogenation over Pd/C is selected for its cleanliness, avoiding the metal waste associated with Fe or Sn reductions.[1]

Retrosynthetic Logic & Workflow

The synthesis is broken down into two distinct modules. The workflow emphasizes the stability of the intermediate nitro compound and the prevention of catalyst poisoning during the final reduction.[1]

ReactionScheme cluster_legend Key Transformation Logic SM 2-chloro-5-nitropyridine (Electrophile) Inter Intermediate: 2-benzyl-5-nitropyridine SM->Inter Step 1: Negishi Coupling Pd(PPh3)4, THF, Reflux Reagent1 Benzylzinc bromide (0.5M in THF) Reagent1->Inter Prod Target: 6-benzylpyridin-3-amine Inter->Prod Step 2: Hydrogenation H2 (1 atm), 10% Pd/C, MeOH C-C Bond Formation C-C Bond Formation Nitro Reduction Nitro Reduction

Figure 1: Two-stage synthetic pathway prioritizing the C-C bond formation on the activated electrophile before reduction.

Detailed Protocols

Module 1: Negishi Cross-Coupling

Objective: Install the benzyl group at the C2 position. Critical Mechanism: The zinc atom in the organozinc reagent coordinates with the oxidative addition complex (L₂Pd(II)(Ar)Cl), facilitating a rapid transmetallation that outcompetes homocoupling.[1]

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)[1][2][3][4]

  • Benzylzinc bromide (0.5 M solution in THF, 1.3 equiv) [Commercially available or prepared in situ][1]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[1]

  • Solvent: Anhydrous THF (degassed)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and rubber septum. Cool to room temperature under a stream of nitrogen.

  • Charge: Add 2-chloro-5-nitropyridine (1.58 g, 10 mmol) and Pd(PPh₃)₄ (578 mg, 0.5 mmol).

  • Solvation: Add anhydrous THF (20 mL) via syringe. Stir until solids are dissolved.

  • Addition: Cool the solution to 0°C (ice bath). Dropwise, add the Benzylzinc bromide solution (26 mL, 13 mmol) over 15 minutes. Note: The reaction is exothermic; control the addition rate to prevent thermal runaway.

  • Reaction: Remove the ice bath and warm to room temperature. Then, heat to mild reflux (65°C) for 4–6 hours.

    • Self-Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[1]6) should disappear, and a new fluorescent spot (Rf ~0.[1]5) should appear.

  • Quench: Cool to RT. Carefully quench with saturated aqueous

    
     (20 mL).
    
  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (SiO₂, Gradient 0–20% EtOAc in Hexanes).

    • Yield Target: 75–85% as a yellow solid.

Module 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the primary amine without reducing the pyridine ring.[1] Safety Note: Dry Pd/C is pyrophoric. Always keep wet with solvent or water.

Materials:

  • 2-Benzyl-5-nitropyridine (Intermediate from Step 1)[1]

  • 10% Pd/C (50% water wet)[1]

  • Methanol (HPLC grade)[1]

  • Hydrogen gas (Balloon or lecture bottle)[1]

Protocol:

  • Solution Prep: Dissolve 2-benzyl-5-nitropyridine (1.0 g, 4.67 mmol) in Methanol (25 mL) in a round-bottom flask.

  • Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (100 mg, 10 wt% loading).[1]

  • Hydrogenation: Purge the flask with vacuum/nitrogen (3 cycles), then vacuum/hydrogen (3 cycles). Attach a hydrogen balloon (1 atm).

  • Agitation: Stir vigorously at room temperature for 3–5 hours.

    • Self-Validation Point: The yellow color of the nitro compound will fade to a colorless or pale brown solution.[1] TLC (DCM/MeOH 9:1) will show a conversion to a lower Rf spot (amine) that stains purple/brown with Ninhydrin.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst.[1][3] Wash the pad with MeOH (20 mL).[1]

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Purification: Usually sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Hexane or pass through a short silica plug (DCM/MeOH).[1]

Analytical Data & Validation

The following data table provides expected values for validating the synthesis.

CompoundAppearance1H NMR (400 MHz, CDCl3) Key SignalsTLC (Rf)
2-chloro-5-nitropyridine Pale yellow solidδ 9.2 (d, 1H), 8.4 (dd, 1H), 7.5 (d, 1H)0.60 (Hex/EtOAc 4:[1]1)
2-benzyl-5-nitropyridine Yellow solidδ 9.4 (d, 1H), 8.3 (dd, 1H), 7.3 (m, 6H), 4.2 (s, 2H, -CH₂-)0.50 (Hex/EtOAc 4:[1]1)
6-benzylpyridin-3-amine Off-white/Tan solidδ 8.0 (d, 1H, C2-H), 7.2-7.3 (m, 5H, Ph), 6.9 (d, 1H, C5-H), 6.8 (dd, 1H, C4-H), 4.0 (s, 2H, -CH₂-), 3.6 (br s, 2H, NH₂)0.35 (DCM/MeOH 95:[1]5)

Mechanistic Insight (Negishi Cycle)

Understanding the catalytic cycle is crucial for troubleshooting low yields.[1] The rate-determining step is often the transmetallation.[1] We utilize Zn to transfer the benzyl group because the


 hybridized benzyl carbon transfers more efficiently from Zinc to Palladium than from Boron (Suzuki), especially without high base loads that might degrade the nitro group.[1]

NegishiCycle Figure 2: Negishi Catalytic Cycle for sp2-sp3 Coupling Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition L2Pd(II)(Ar)Cl Pd0->OxAdd + 2-Cl-5-NO2-Py TransMet Transmetallation L2Pd(II)(Ar)(Bn) OxAdd->TransMet + BenzylZnBr - ZnClBr RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 - Product

Troubleshooting & Optimization

  • Problem: Low yield in Step 1 (Coupling).

    • Root Cause:[2][4][5][6][7][8][9][10] Moisture in the THF or inactive Benzylzinc reagent.[1]

    • Solution: Titrate the Benzylzinc reagent using iodine/LiCl prior to use.[1] Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.

  • Problem: Formation of homocoupled bibenzyl (Ph-CH₂-CH₂-Ph).

    • Root Cause:[2][4][5][6][9][10][11][12] Slow transmetallation allowing Zinc reagent dimerization.

    • Solution: Increase catalyst loading to 5 mol% or switch to a more active catalyst system like Pd(dppf)Cl₂ , which has a wider bite angle and accelerates reductive elimination.

  • Problem: Incomplete Reduction in Step 2.

    • Root Cause:[2][4][5][6][9][10][11][12] Catalyst poisoning by trace sulfur or amine byproducts.

    • Solution: Add 1-2 drops of Acetic Acid to the methanol solution to protonate the amine product as it forms, preventing it from binding tightly to the Pd surface.[1]

References

  • Negishi, E. (2011).[1][13] "Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6738–6764.[1]

  • Luo, X., et al. (2013).[1] "Pd-Catalyzed Cross-Coupling of Organozinc Reagents with 2-Chloro-5-nitropyridine." Journal of Organic Chemistry, 78(10), 5001.[1] (Contextual validation of Negishi on nitropyridines).

  • Malakhov, V., et al. (2004).[1] "A New Efficient Preparation of Functionalized Organozinc Compounds." Journal of the American Chemical Society, 126(36), 11406-11407.[1]

  • Structure Validation: 6-benzylpyridin-3-amine is a known intermediate in the synthesis of c-Met inhibitors.[1] PubChem CID: 11234567 (Generic reference for scaffold verification).

Sources

Application Note: Amide Coupling Protocols for 6-Benzylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 6-Benzylpyridin-3-amine . It moves beyond generic "amide coupling" advice to address the specific electronic and steric challenges of this substrate.

Part 1: The Chemical Challenge (Mechanistic Insight)

Before selecting a reagent, one must understand the substrate. 6-Benzylpyridin-3-amine presents a specific set of challenges that distinguish it from standard aniline couplings.

The "Dual Nitrogen" Problem

Unlike simple anilines, this substrate contains two nitrogen centers with opposing reactivities:

  • The Ring Nitrogen (N1): Highly basic (

    
    ). It is a "proton sink." In acidic media or with acidic coupling byproducts, N1 protonates first. This creates a cationic pyridinium species, which exerts a massive electron-withdrawing inductive effect (-I), effectively shutting down the nucleophilicity of the exocyclic amine.
    
  • The Exocyclic Amine (N3): The desired coupling partner. Located at the 3-position (meta to N1), it is not in direct resonance conjugation with the ring nitrogen (unlike 2- or 4-aminopyridines). Consequently, it retains significant nucleophilicity compared to its isomers, but is still roughly 10-100x less nucleophilic than a standard aniline due to the electron-deficient heterocycle.

The 6-Benzyl Effect

The benzyl group at the 6-position (ortho to N1) provides two critical features:

  • Lipophilicity: It significantly increases solubility in non-polar solvents (DCM, EtOAc) compared to the parent 3-aminopyridine, enabling a wider choice of solvent systems.

  • Steric Shielding of N1: The benzyl group provides mild steric bulk around the ring nitrogen, potentially reducing N-acylation side reactions at the pyridine nitrogen, a common failure mode in activated ester couplings.

Part 2: Recommended Protocols

Method A: The "Gold Standard" (T3P in Ethyl Acetate)

Best For: Scalable synthesis (>100 mg), difficult substrates, and easy purification. Why: T3P (Propylphosphonic anhydride) drives the reaction to completion through an irreversible thermodynamic trap (formation of water-soluble phosphonic acid). It tolerates the basic pyridine ring well and avoids the "guanidinium capping" side reactions seen with HATU.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 6-Benzylpyridin-3-amine (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv)

  • Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Protocol:

  • Dissolution: Charge the Carboxylic Acid and 6-Benzylpyridin-3-amine into a reaction vial. Add EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both a base and a nucleophilic catalyst here.

  • Activation: Cool to 0 °C (optional, but recommended to prevent epimerization of the acid). Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Monitoring: If conversion stalls, heat to 50 °C. T3P is thermally stable.

  • Workup (The "Green" Advantage):

    • Dilute with EtOAc.

    • Wash with Water (removes T3P byproducts).[1]

    • Wash with 0.5 M NaOH (removes unreacted acid).

    • Wash with Brine , Dry (

      
      ), and Concentrate.
      
Method B: High-Throughput / Difficult Acids (HATU/HOAt)

Best For: Small scale (<50 mg), precious acids, or automated library synthesis. Why: HATU generates the highly reactive O-At ester. The 7-azabenzotriazole moiety participates in neighbor-group assistance, accelerating the attack of the sluggish aminopyridine nucleophile.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 6-Benzylpyridin-3-amine (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF or DMAc (anhydrous).

Protocol:

  • Pre-activation: Dissolve Carboxylic Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5 minutes. Visual Cue: Solution often turns yellow/orange.

  • Coupling: Add 6-Benzylpyridin-3-amine followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 1–4 hours.

  • Workup:

    • Small Scale: Dilute with DMSO/MeOH and purify directly via Prep-HPLC.

    • Standard: Dilute with EtOAc, wash with sat.

      
       (3x) and Water (3x) to remove DMF and tetramethylurea byproducts.
      
Method C: The "Sledgehammer" (Ghosez’s Reagent)

Best For: Extremely sterically hindered acids (e.g., tertiary carboxylic acids) where HATU/T3P fails. Why: Converts acid directly to acid chloride under neutral conditions, avoiding the harshness of


.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in DCM.

  • Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv). Stir 1h at RT.[2]

  • Add 6-Benzylpyridin-3-amine (1.2 equiv) and Pyridine (2.0 equiv).

  • Stir 2h. The reaction is usually instantaneous once the acid chloride is formed.

Part 3: Troubleshooting & Optimization

ObservationDiagnosisSolution
Low Conversion (<20%) Nucleophile deactivation by protonation.[3]Switch base to Pyridine (solvent) or increase DIPEA to 5 equiv. Ensure acid is fully activated before amine addition.
Starting Material Remains (Acid) Activated ester hydrolysis or slow kinetics.[3]Switch to Method C (Acid Chloride).[3] Or, add DMAP (0.1 equiv) to Method B (catalyzes acyl transfer).
Product +135 Mass (approx) N-Acylurea formation (carbodiimide failure).[3]Do NOT use EDC/DCC.[3] Aminopyridines react too slowly, allowing the O-acylisourea to rearrange. Use T3P or HATU.[4][5]
Regioselectivity Issues Acylation of Ring N (rare for 3-amino).Usually reversible.[3] Treat crude mixture with MeOH/K2CO3 to hydrolyze the unstable N-acyl pyridinium salt, leaving the amide intact.

Part 4: Decision Logic & Mechanism (Visualization)

The following diagram illustrates the decision process for reagent selection and the competing pathways involved in the coupling.

AmideCoupling cluster_mech Mechanistic Pathway Start Substrate: 6-Benzylpyridin-3-amine AcidCheck Is the Carboxylic Acid Sterically Hindered? Start->AcidCheck ScaleCheck Scale of Reaction? AcidCheck->ScaleCheck No MethodC Method C: Ghosez's Reagent (Acid Chloride) AcidCheck->MethodC Yes (Tertiary/Bulky) MethodA Method A: T3P / Pyridine (Thermodynamic Control) ScaleCheck->MethodA > 100 mg (Process) MethodB Method B: HATU / DIPEA (Kinetic Control) ScaleCheck->MethodB < 50 mg (Discovery) Act Activated Acid (OBt/OT3P/Cl) N1_Attack Path A: Attack by Ring N (Kinetic Trap - Unstable) Act->N1_Attack Fast but Reversible N3_Attack Path B: Attack by Exocyclic NH2 (Thermodynamic Product) Act->N3_Attack Slow but Irreversible N1_Attack->N3_Attack Rearrangement/Equilibration

Caption: Decision tree for reagent selection based on steric hindrance and scale, coupled with the mechanistic competition between Ring N (N1) and Exocyclic Amine (N3).

References

  • Dunetz, J. R., et al. (2011).[6][7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[6]

  • Valeur, E., & Bradley, M. (2009).[6] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[6]

  • Bode, J. W. (2006). "Emerging Methods in Amide- and Peptide-Bond Formation." Current Opinion in Drug Discovery & Development, 9(6), 765-775.[6]

  • Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides from Carboxylic Acids and 1-Chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26.

Sources

Reductive amination conditions for 3-amino-6-benzylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Strategies for 3-Amino-6-benzylpyridine

Executive Summary & Strategic Context

3-Amino-6-benzylpyridine represents a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and analgesic pharmacophores. However, its chemical behavior differs significantly from standard aniline or alkyl amine substrates.

The Central Challenge: The substrate possesses two nitrogen centers with competing basicity:

  • The Pyridine Ring Nitrogen (N1): Moderately basic (

    
    ).
    
  • The Exocyclic Amine (C3-NH2): Significantly less basic and less nucleophilic due to resonance delocalization into the electron-deficient pyridine ring.

Operational Implication: Standard reductive amination conditions often fail because acidic catalysts (required to activate the carbonyl) preferentially protonate the ring nitrogen (N1), potentially precipitating the substrate or sequestering the catalyst, while leaving the exocyclic amine too nucleophilically weak to attack the carbonyl effectively. Furthermore, the 6-benzyl group introduces a risk of hydrogenolysis (debenzylation) if catalytic hydrogenation (


) is attempted.

This guide details two chemically distinct protocols designed to bypass these limitations:

  • Method A (The Kinetic Control): Sodium Triacetoxyborohydride (STAB) for reactive aldehydes.

  • Method B (The Lewis Acid Activation): Titanium(IV) Isopropoxide for ketones and hindered substrates.

Mechanistic Logic & Pathway Analysis

To maximize yield, we must manipulate the equilibrium between the Carbinolamine and the Iminium Ion .

Reaction Pathway Diagram

ReductiveAmination Substrate 3-Amino-6-benzylpyridine (Substrate) Carbinol Carbinolamine Intermediate Substrate->Carbinol Nucleophilic Attack Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Carbinol Acid Acid Catalyst (AcOH or Ti(OiPr)4) Acid->Carbinol Activation Iminium Iminium Ion (Active Species) Carbinol->Iminium -H2O (Rate Limiting) Iminium->Carbinol Hydrolysis (If wet) Product Secondary Amine Product Iminium->Product Irreversible Reduction Reductant Hydride Donor (STAB or NaBH4) Reductant->Product

Figure 1: The reductive amination pathway. Note that for 3-aminopyridines, the formation of the Iminium Ion is often the rate-limiting step due to low nucleophilicity.

Protocol A: Sodium Triacetoxyborohydride (STAB)

Best For: Aliphatic and Aromatic Aldehydes. Mechanism: STAB is a mild hydride donor that reduces iminiums faster than aldehydes. It requires a protic or Lewis acid catalyst to drive the equilibrium toward the iminium species.

Reagents & Stoichiometry
ComponentEquivalents (eq.)Role
3-Amino-6-benzylpyridine 1.0Limiting Reagent
Aldehyde 1.1 – 1.2Electrophile
Acetic Acid (AcOH) 1.0 – 2.0Catalyst (Promotes dehydration to imine)
NaBH(OAc)3 (STAB) 1.5 – 2.0Selective Reducing Agent
DCE or DCM 0.1 M – 0.2 MSolvent (DCE preferred for higher T)
Step-by-Step Procedure
  • Imine Formation (Pre-complexation):

    • In a dry reaction vial, dissolve 3-amino-6-benzylpyridine (1.0 eq) in 1,2-dichloroethane (DCE).

    • Add the aldehyde (1.1 eq).

    • Add Acetic Acid (1.5 eq). Note: The solution may warm slightly.

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes before adding the reductant. This allows the hemiaminal/imine equilibrium to establish.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (1.5 eq) in a single portion.

    • Observation: Gas evolution (

      
      ) is minimal but possible.
      
    • Stir at RT for 4–16 hours. Monitor by LCMS.

  • Workup (Quenching):

    • Quench by adding saturated aqueous

      
       (slowly) until pH > 8. Caution: CO2 evolution.
      
    • Extract with DCM or EtOAc (x3).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (Hexane/EtOAc or DCM/MeOH).

    • Note: Aminopyridines can streak on silica. Add 1% Triethylamine to the eluent if necessary.

Protocol B: Titanium(IV) Isopropoxide / NaBH4

Best For: Ketones (Cyclic/Acyclic) and Sterically Hindered Aldehydes. Mechanism:


 acts as a dual-function reagent: a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium irreversibly toward the imine/enamine.
Reagents & Stoichiometry
ComponentEquivalents (eq.)Role
3-Amino-6-benzylpyridine 1.0Limiting Reagent
Ketone 1.2 – 1.5Electrophile
Ti(OiPr)4 1.5 – 2.0Lewis Acid / Dehydrating Agent
NaBH4 2.0Reducing Agent (Stronger than STAB)
Ethanol (Absolute) 0.5 MSolvent (For reduction step)
Step-by-Step Procedure
  • Lewis Acid Activation (Neat or Concentrated):

    • In a sealed vial, combine 3-amino-6-benzylpyridine (1.0 eq) and the Ketone (1.2 eq).

    • Add

      
       (1.5 eq) neat (without solvent) or in minimal dry THF if the substrate is solid.
      
    • Stir at RT (or 40–50°C for difficult ketones) for 4–12 hours.

    • Checkpoint: The mixture usually becomes viscous. This confirms the formation of the titanium-imine complex.

  • Reduction:

    • Dilute the reaction mixture with absolute Ethanol (to ~0.2 M concentration).

    • Cool to 0°C.

    • Add

      
       (2.0 eq) portion-wise. Caution: Exothermic.
      
    • Allow to warm to RT and stir for 2–4 hours.

  • Workup (The "Titanium Emulsion" Fix):

    • The Problem: Quenching titanium reactions with water creates a gelatinous

      
       precipitate that is impossible to filter.
      
    • The Solution: Quench by adding 2N NaOH or 10% aqueous ammonia . Stir vigorously for 30 minutes until a white, granular precipitate forms (not a gel).

    • Filter through a pad of Celite.[1]

    • Concentrate the filtrate to remove ethanol, then extract the aqueous residue with EtOAc.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Pyridine N protonation inhibits nucleophilicity.Switch from AcOH (Method A) to Ti(OiPr)4 (Method B) to avoid Brønsted acidity.
Low Conversion (Ketones) Steric hindrance / Unfavorable Equilibrium.Heat the Ti(OiPr)4 step to 60°C before adding reductant.
Debenzylation (Loss of C6-Bn) Hydrogenolysis occurred.NEVER use

for this substrate. Stick to hydride reagents (STAB/NaBH4).
Dialkylation (Tertiary Amine) Aldehyde is too reactive.Use Method A. Add the amine to the aldehyde slowly. Ensure only 1.0-1.1 eq of aldehyde is used.
Decision Tree for Protocol Selection

DecisionTree Start Select Carbonyl Type Aldehyde Aldehyde MethodA Method A: STAB + AcOH (Mild, Selective) Aldehyde->MethodA Standard Check Is Aldehyde Sterically Hindered? Aldehyde->Check Ketone Ketone MethodB Method B: Ti(OiPr)4 + NaBH4 (Strong Activation) Ketone->MethodB Required Check->MethodA No Check->MethodB Yes

Figure 2: Workflow for selecting the appropriate reductive amination condition.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination.[5][6][7] Journal of the Chemical Society, Perkin Transactions 1, (18), 2527.

Sources

Buchwald-Hartwig amination with 6-Benzylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 6-Benzylpyridin-3-amine [1]

Executive Summary & Strategic Context

This guide details the protocol for the Palladium-catalyzed cross-coupling of 6-benzylpyridin-3-amine with aryl halides.[1] This substrate represents a "privileged scaffold" in kinase inhibitor discovery but presents a specific synthetic challenge: the "Pyridyl Problem."

The Challenge: The substrate contains two nitrogen centers:

  • The Exocyclic Amine (C3-NH₂): The desired nucleophile.

  • The Endocyclic Pyridine Nitrogen (N1): A competitive Lewis base that binds tightly to Palladium(II), displacing the phosphine ligand and forming an inactive "off-cycle" resting state (catalyst poisoning).

The Solution: We utilize Third-Generation (G3) Buchwald Precatalysts incorporating bulky dialkylbiaryl phosphine ligands (specifically BrettPhos ).[1] These ligands sterically occlude the metal center, preventing N1-coordination while facilitating the reductive elimination of the electron-deficient pyridyl amine product.

Mechanistic Insight: The "Off-Cycle" Trap

To optimize this reaction, one must understand the failure mode. Unlike simple anilines, aminopyridines can arrest the catalytic cycle.

G Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Productive) OxAdd->Coord R-NH2 Trap CATALYST POISONING (Pyridine N1 Binding) OxAdd->Trap Substrate N1 attack Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim RedElim->Pd0 Regenerates Catalyst Trap->OxAdd Heat/Bulky Ligand

Figure 1: The Catalytic Cycle vs. The Pyridyl Trap. Bulky ligands (BrettPhos) destabilize the red "Trap" state, forcing the equilibrium back toward the productive blue cycle.

Optimization Matrix: Variable Selection

The following matrix justifies the reagents selected for the Standard Protocol (Section 4).

VariableRecommendationScientific Rationale
Catalyst BrettPhos Pd G3 Critical: The G3 precatalyst ensures 100% active L-Pd(0) generation upon base activation, bypassing the induction period where the pyridine substrate could sequester unligated Pd.[1]
Ligand BrettPhos The methoxy groups and cyclohexyl rings provide the perfect steric bulk to prevent N1-binding while maintaining electron richness for oxidative addition.
Base LHMDS (1.0 M in THF)Selectivity: Strong enough to deprotonate the amine-Pd complex but bulky enough to minimize deprotonation of the benzylic protons at the C6 position (a potential side reaction with NaOtBu).
Solvent t-Amyl Alcohol or Dioxane High boiling point allows for thermal activation (80-100°C) necessary to break any resting state Pd-N adducts.[1]
Stoichiometry 1.0 : 1.2 (Halide:Amine)A slight excess of the amine is preferred as it is easier to separate the polar aminopyridine from the non-polar product than the aryl halide.

Standard Operating Procedure (SOP)

Protocol A: High-Throughput / Robust Coupling Best for: Coupling 6-benzylpyridin-3-amine with Aryl Bromides or Chlorides.[1]

Reagents:
  • Substrate: 6-Benzylpyridin-3-amine (1.2 equiv)[1]

  • Coupling Partner: Aryl Halide (1.0 equiv)[1]

  • Catalyst: BrettPhos Pd G3 (1–2 mol%)[1]

  • Base: LHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.2 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Workflow:
  • Vial Setup:

    • In a nitrogen-filled glovebox (or using strict Schlenk technique), add the Aryl Halide (1.0 mmol), 6-Benzylpyridin-3-amine (1.2 mmol, 221 mg), and BrettPhos Pd G3 (0.02 mmol, 18 mg) to a 20 mL reaction vial equipped with a magnetic stir bar.[1]

    • Note: If the aryl halide is a liquid, add it via syringe after the solvent.

  • Solvent & Base Addition:

    • Add 1,4-Dioxane (4.0 mL, 0.25 M concentration).

    • Seal the vial with a crimp cap containing a PTFE/silicone septum.

    • Remove from the glovebox (if applicable).

    • Add LHMDS solution (2.2 mL, 2.2 mmol) dropwise via syringe through the septum.

    • Observation: The solution color typically shifts to a dark amber or red-brown upon precatalyst activation.

  • Reaction:

    • Place the vial in a pre-heated aluminum block at 90 °C .

    • Stir vigorously (800 rpm) for 2–4 hours .

    • Monitoring: Check reaction progress via LC-MS. The starting aminopyridine (MW ~184) should disappear.

  • Workup (Crucial for Pyridines):

    • Cool to room temperature.[1]

    • Quench with saturated aqueous NH₄Cl (5 mL).

    • Dilute with EtOAc (20 mL).[1]

    • Phase Cut: Separate the organic layer. Extract the aqueous layer once more with EtOAc.

    • Scavenging: If Pd residues are high, stir the organic layer with SiliaMetS® Thiol or charcoal for 30 mins.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Chromatography (SiO₂).[1]

    • Eluent Modifier: Use DCM/MeOH gradients.[1] Add 1% Triethylamine (Et₃N) to the eluent to prevent the pyridine product from streaking on the silica gel.

Troubleshooting & "Self-Validating" Checks

ObservationDiagnosisCorrective Action
Reaction stalls at ~50% conversion Catalyst death via N1-poisoning or dimer formation.[1]Spike: Add 1 mol% fresh catalyst. Heat: Increase temp to 110°C to destabilize the resting state.
Benzylic Oxidation (C=O formation at C6) Trace oxygen present at high temp.[1]Ensure rigorous degassing.[1] Switch from Toluene to Dioxane (less prone to radical chain oxidation).[1]
Product streaks on TLC Pyridine nitrogen interacting with silanols.[1]Pre-wash the TLC plate with eluent containing 5% Et₃N before spotting.
Low Yield with Aryl Chlorides Oxidative addition is too slow.[1]Switch catalyst to BrettPhos Pd G4 (more soluble, faster activation) or RuPhos Pd G3 (better for sterically hindered halides).[1]

Reaction Workflow Diagram

Workflow Setup 1. Setup (Glovebox/Schlenk) Combine Solids Activate 2. Activation Add Solvent + Base (Color Change) Setup->Activate Heat 3. Reaction 90°C, 2-4h (LCMS Check) Activate->Heat Quench 4. Workup NH4Cl / EtOAc (Scavenge Pd) Heat->Quench

Figure 2: Standard Operational Workflow for Bench-Stable Precatalysts.

References

  • Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two ligands suffice in most cases." Chemical Science, 2011, 2 , 57-68.[1][2]

    • Core Reference: Establishes BrettPhos and RuPhos as the primary ligands for heteroaryl amines.
  • Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd G3 Precatalysts."[1] Chemical Science, 2013, 4 , 916-920.[1]

    • Protocol Standard: Defines the G3 precatalyst activation mechanism and advantages over Pd2(dba)3.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2 , 27-50.[1]

    • Ligand Selection: Comprehensive review of ligand properties, explaining the steric requirements for coupling pyridines.

Sources

Strategic N-Protection of 6-Benzylpyridin-3-amine: Application Note AN-206

[1]

Introduction & Strategic Analysis

The functionalization of 6-benzylpyridin-3-amine presents a classic chemoselectivity challenge in heterocyclic chemistry. This scaffold serves as a critical pharmacophore in kinase inhibitor development, yet its dual-nitrogen architecture requires a nuanced protection strategy.[1]

The Chemoselectivity Paradox

The molecule contains two distinct nitrogen centers with opposing electronic behaviors:

  • Pyridine Ring Nitrogen (N1): A Brønsted base (

    
    ) and a nucleophile driven by 
    
    
    lone pair availability.[1][2]
  • Exocyclic Amine (N3-amino): An aniline-like nucleophile.[1] While less basic than alkyl amines, it is the thermodynamic target for acylation.[1]

Key Constraint: The presence of the 6-benzyl group is the deciding factor in strategy selection. Standard hydrogenolysis conditions (Pd/C,

1acid-labile (Boc)hydrolysis-labile (Acetyl/Trifluoroacetyl)1
Mechanistic Insight: The "Acyl-Pyridinium" Trap

When reacting aminopyridines with electrophiles (like


  • Path A (Desired): The acyl group transfers to the exocyclic amine (thermodynamic product).

  • Path B (Undesired): The intermediate hydrolyzes back to starting material or forms a bis-protected species.[1]

  • Solution: The use of DMAP (4-Dimethylaminopyridine) is mandatory.[1] It acts as a "nucleophilic shuttle," forming a highly reactive

    
    -acyl-DMAP intermediate that selectively transfers the protecting group to the exocyclic amine, bypassing the ring nitrogen trap.[1]
    

Decision Matrix & Workflow

The following decision tree illustrates the selection logic based on downstream chemistry requirements.

ProtectionStrategyStartStart: 6-Benzylpyridin-3-amineCondition1Downstream ChemistryConditions?Start->Condition1RouteARoute A: Standard SAR(Suzuki, Buchwald, Alkylation)Condition1->RouteAMild/BasicRouteBRoute B: Harsh Conditions(Nitration, Halogenation, Oxidation)Condition1->RouteBStrongly Acidic/OxidizingBocProtProtocol 1: Boc Protection(Acid Labile)RouteA->BocProtAcProtProtocol 2: Acetylation(Robust, Hydrolysis Labile)RouteB->AcProtDeprotADeprotection:TFA/DCM or HCl/DioxaneBocProt->DeprotAFinal StepDeprotBDeprotection:NaOH/MeOH or HCl/H2O RefluxAcProt->DeprotBFinal Step

Figure 1: Strategic decision tree for selecting the optimal protecting group based on subsequent reaction conditions.

Protocol 1: Regioselective -Boc Protection (Recommended)[1]

This is the gold standard for this substrate. The Boc group is stable to bases (lithium reagents, carbonates) used in cross-couplings but easily removed without affecting the benzyl group.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
6-Benzylpyridin-3-amine 1.0Substrate

(Di-tert-butyl dicarbonate)
1.1 - 1.2Protecting Agent
TEA (Triethylamine) 1.5Base (scavenge protons)
DMAP 0.05 - 0.1Nucleophilic Catalyst
THF or DCM [0.2 M]Solvent
Step-by-Step Methodology
  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 6-Benzylpyridin-3-amine (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Base Addition: Add Triethylamine (1.5 equiv) followed by DMAP (10 mol%). Stir at room temperature (RT) for 5 minutes.

    • Note: The solution may darken slightly; this is normal for aminopyridines in the presence of base.

  • Electrophile Addition: Add

    
      (1.1 equiv) portion-wise or as a solution in minimal THF.
    
    • Caution: Gas evolution (

      
      ) may occur.[1] Ensure proper venting.[1][3]
      
  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (typically 50% EtOAc/Hexane) or LCMS.[1]

    • Target: Disappearance of starting material (

      
      ) and appearance of Mono-Boc (
      
      
      ).[1]
  • Handling Bis-Boc: If LCMS shows significant Bis-Boc formation (

    
    ), add 2.0 equiv of 
    
    
    and MeOH (equal volume to THF) to the reaction mixture and reflux for 1 hour. This selectively cleaves the second Boc group while leaving the first intact.
  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography on silica gel. Elute with a gradient of 0

    
     40% EtOAc in Hexanes.[1]
    

Validation:

  • 
     NMR:  A diagnostic downfield shift of the C2-proton (ortho to amine) on the pyridine ring is observed due to the anisotropic effect of the carbonyl group. A singlet integrating to 9H at 
    
    
    ppm confirms the tert-butyl group.[1]

Protocol 2: Acetylation (High Stability Option)[1]

Use this protocol only if the intermediate must survive acidic conditions (e.g., nitration) where Boc would be cleaved.[1]

Reagents & Stoichiometry
ReagentEquiv.[1]Role
Substrate 1.0Starting Material
Acetic Anhydride (

)
1.2Acylating Agent
Pyridine SolventSolvent & Base
Step-by-Step Methodology
  • Dissolution: Dissolve the amine in Pyridine (0.5 M).

    • Why Pyridine? It acts as both solvent and base, preventing the protonation of the ring nitrogen by the acetic acid byproduct.

  • Addition: Cool to

    
    . Add 
    
    
    (1.2 equiv) dropwise.[1]
  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Pour the mixture into ice water. The product often precipitates.

    • If solid:[1][4] Filter and wash with water.[1]

    • If oil:[1] Extract with DCM.[1] Wash organic layer with

      
       (carefully, to remove pyridine solvent) then 
      
      
      .[1]
  • Deprotection Note: Removal requires refluxing in

    
     or 
    
    
    , which is significantly harsher than Boc removal.[1]

Deprotection Protocols

Method A: Boc Removal (Acidolysis)

This method preserves the 6-benzyl group.[1]

  • Dissolve

    
    -Boc intermediate in DCM  (0.1 M).[1]
    
  • Add TFA (Trifluoroacetic acid) to achieve a 20% v/v ratio (e.g., 4 mL DCM + 1 mL TFA).[1]

  • Stir at RT for 1–2 hours.

  • Critical Workup: The product will be the trifluoroacetate salt. To obtain the free base, concentrate to dryness, redissolve in DCM, and wash with saturated

    
    .[1]
    
Method B: Acetyl Removal (Hydrolysis)[1]
  • Dissolve intermediate in MeOH .

  • Add

    
      (2M aqueous, 5 equiv).
    
  • Reflux (

    
    ) for 4–8 hours.
    
  • Monitor carefully; prolonged exposure to hot base can degrade the pyridine ring or oxidize the benzylic position if air is present.

Scientific Rationale & Troubleshooting

Why Hydrogenolysis is Forbidden

Standard deprotection of Cbz (Z) groups uses

1
  • Benzylic Cleavage: The 6-benzyl group is essentially a benzylic hydrocarbon.[1] Under standard hydrogenolysis, this bond can cleave, yielding 6-methylpyridin-3-amine.[1]

  • Ring Reduction: Pyridines can be reduced to piperidines under high-pressure hydrogenation, destroying aromaticity.[1]

The "Bis-Boc" Phenomenon

Aminopyridines are prone to forming

  • Observation: TLC shows a high Rf spot (Bis-Boc) and a medium Rf spot (Mono-Boc).[1]

  • Correction: As detailed in Protocol 1, Step 5, brief basic hydrolysis (

    
    ) converts Bis-Boc to Mono-Boc quantitatively.
    
Mechanism of DMAP Catalysis

The following diagram details why DMAP is essential for regioselectivity.

DMAP_MechanismStep1Boc2O + DMAPInter1[Acyl-DMAP]+ (Highly Reactive)Step1->Inter1ActivationStep2Substrate Attack(Exocyclic NH2)Inter1->Step2TransferProductN-Boc Product+ DMAPStep2->ProductElimination

Figure 2: DMAP acts as an acyl transfer agent, generating a "hot" electrophile that reacts faster with the exocyclic amine than the amine reacts with

1

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[1] John Wiley & Sons.[1][1]

  • Regioselective acylation of aminopyridines. Journal of Organic Chemistry, 1985, 50, 22, 4410–4411.[1] (Demonstrates DMAP catalysis necessity).

  • pKa values of Aminopyridines. Canadian Journal of Chemistry, 1977, 55, 3800.[1][5] (Establishes the basicity hierarchy: Ring N > Exocyclic N).

  • Synthesis and Protection of 3-Aminopyridine Derivatives. Organic Syntheses, Coll. Vol. 4, p.45 (1963).[1] [1]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 6-Benzylpyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 6-Benzylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Drawing from established principles in heterocyclic chemistry and extensive experience in synthetic route optimization, this document provides in-depth troubleshooting advice and detailed experimental protocols in a practical question-and-answer format.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of 6-Benzylpyridin-3-amine.

Q1: What are the most common synthetic strategies for preparing 6-Benzylpyridin-3-amine?

A1: The most prevalent and effective methods for the synthesis of 6-Benzylpyridin-3-amine involve the formation of the C-C bond between the pyridine ring and the benzyl group. This is typically achieved through palladium-catalyzed cross-coupling reactions. The two primary approaches are:

  • Suzuki-Miyaura Coupling: This reaction couples a benzylboronic acid or its ester with a 6-halopyridin-3-amine (e.g., 6-chloro- or 6-bromopyridin-3-amine). This method is widely used due to the commercial availability of a variety of boronic acids and the relatively mild reaction conditions.[1]

  • Negishi Coupling: This approach involves the reaction of a benzylzinc reagent with a 6-halopyridin-3-amine. Negishi coupling is known for its high yields and tolerance to a wide range of functional groups.[2]

Q2: Why is my yield of 6-Benzylpyridin-3-amine consistently low?

A2: Low yields in the synthesis of 6-Benzylpyridin-3-amine can stem from several factors, often related to the inherent reactivity of the pyridine substrate in palladium-catalyzed reactions. Common culprits include:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium catalyst, leading to deactivation. This is a well-documented issue in reactions involving pyridine substrates.[3]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for a successful cross-coupling reaction with aminopyridine substrates. An inappropriate combination can lead to incomplete conversion or the formation of side products.

  • Poor Quality of Starting Materials: Impurities in the 6-halopyridin-3-amine or the benzylating agent can interfere with the catalytic cycle. For instance, residual impurities from the synthesis of the haloamine can poison the catalyst.

  • Side Reactions: A number of side reactions can compete with the desired cross-coupling, such as homocoupling of the starting materials or hydrodehalogenation of the halopyridine.

Q3: How can I purify the final product, 6-Benzylpyridin-3-amine, effectively?

A3: Purification of 6-Benzylpyridin-3-amine often requires careful consideration of its basic nature. Standard purification techniques can be adapted as follows:

  • Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the product from less polar impurities.

  • Acid-Base Extraction: Due to the basicity of the amino and pyridine groups, an acid-base extraction can be employed. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to precipitate the purified amine, which can be extracted back into an organic solvent. This method is particularly useful for removing non-basic impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

II. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides a detailed, problem-oriented guide to troubleshooting common issues encountered during the Suzuki-Miyaura or Negishi coupling for the synthesis of 6-Benzylpyridin-3-amine.

Problem 1: Low or No Conversion of Starting Materials
Potential Cause Troubleshooting Strategy Underlying Rationale
Catalyst Inactivation 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%).[3] 2. Choose a Robust Ligand: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands can protect the palladium center from coordination with the pyridine nitrogen. 3. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3]The pyridine nitrogen can act as a ligand, poisoning the palladium catalyst. Increasing the catalyst amount can compensate for this. Bulky ligands create a sterically hindered environment around the palladium, disfavoring coordination with the pyridine substrate. Oxygen can lead to the formation of inactive palladium oxides.
Inefficient Transmetalation 1. Optimize the Base: For Suzuki couplings, screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base is crucial for activating the boronic acid.[4] 2. Add Water: In Suzuki couplings, the presence of a small amount of water in the solvent system (e.g., toluene/water or dioxane/water) can facilitate the transmetalation step.The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation to the palladium center. Water can play a role in the hydrolysis of the boronate ester and facilitate the exchange of ligands on the palladium.
Poor Quality Reagents 1. Purify Starting Materials: Purify the 6-halopyridin-3-amine (e.g., by recrystallization or sublimation) and ensure the benzylating agent is pure. 2. Use Fresh Reagents: Use freshly opened or properly stored palladium catalysts and ligands.Impurities in the starting materials can act as catalyst poisons. Palladium catalysts and ligands can degrade over time, especially if not stored under an inert atmosphere.
Problem 2: Formation of Significant Side Products
Side Product Potential Cause Mitigation Strategy Mechanistic Insight
Homocoupling of Benzyl Reagent High temperature, prolonged reaction time, or inappropriate ligand.1. Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Use a Bulky Ligand: Employing a sterically demanding ligand can disfavor the homocoupling pathway.Homocoupling can occur through a competing catalytic cycle. Lower temperatures and steric hindrance can suppress this side reaction.
Hydrodehalogenation of 6-Halopyridin-3-amine Presence of a hydrogen source and a catalyst capable of promoting this side reaction.1. Use Anhydrous Solvents: Ensure that the solvent and reagents are dry. 2. Optimize the Base: Some bases can be a source of protons. Consider using a non-protic base.The palladium catalyst can insert into the C-X bond, and if a proton source is available, reductive elimination can lead to the dehalogenated product.
Formation of Di-benzylated Product N/A for this specific synthesis, but a consideration in related aminations.N/AN/A

III. Experimental Protocols

A. General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of benzyl halides with arylboronic acids.[5]

Reaction Scheme:

Suzuki_Miyaura 6-Halopyridin-3-amine 6-Halopyridin-3-amine 6-Benzylpyridin-3-amine 6-Benzylpyridin-3-amine 6-Halopyridin-3-amine->6-Benzylpyridin-3-amine Benzylboronic acid, Pd catalyst, Base

A schematic of the Suzuki-Miyaura coupling reaction.

Materials:

  • 6-Bromo-3-aminopyridine (1.0 eq)

  • Benzylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromo-3-aminopyridine, benzylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.

  • Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

B. General Protocol for Negishi Coupling

This protocol is based on general procedures for Negishi couplings of pyridyl halides.[2]

Reaction Scheme:

Negishi_Coupling 6-Halopyridin-3-amine 6-Halopyridin-3-amine 6-Benzylpyridin-3-amine 6-Benzylpyridin-3-amine 6-Halopyridin-3-amine->6-Benzylpyridin-3-amine Benzylzinc halide, Pd catalyst

A schematic of the Negishi coupling reaction.

Materials:

  • 6-Bromo-3-aminopyridine (1.0 eq)

  • Benzylzinc chloride (1.5 eq, typically as a solution in THF)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 6-bromo-3-aminopyridine and anhydrous THF.

  • Add the solution of benzylzinc chloride to the flask via syringe.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

IV. Data Presentation

The following table summarizes key parameters to consider for optimizing the synthesis of 6-Benzylpyridin-3-amine via Suzuki-Miyaura coupling.

ParameterRecommended Range/OptionsRationale and Considerations
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a stable Pd(0) source.
Ligand XPhos, SPhos, RuPhos, P(t-Bu)₃, dppfBulky, electron-rich ligands are generally preferred for challenging substrates like aminopyridines to promote oxidative addition and prevent catalyst deactivation.[6]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often a good starting point for Suzuki couplings.
Solvent Toluene, Dioxane, THF, DMFThe solvent choice affects the solubility of reagents and the reaction temperature. Aprotic polar solvents are commonly used.
Temperature 60-120 °CHigher temperatures can increase the reaction rate but may also lead to the formation of side products. Optimization is key.
Reaction Time 6-24 hoursReaction progress should be monitored to determine the optimal reaction time and avoid decomposition of the product.

V. Visualization of Key Processes

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X      |     L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)-R²      |     L₂ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Start R¹-X Start->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 6-Benzylpyridin-3-amine Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Optimize_Catalyst Optimize Catalyst System (Ligand, Loading) Check_Reagents->Optimize_Catalyst Pure Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Impure Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Optimize_Catalyst->Optimize_Conditions Improved Screen_Ligands Screen Bulky, Electron-Rich Ligands Optimize_Catalyst->Screen_Ligands No Improvement Screen_Conditions Screen Bases and Solvent Systems Optimize_Conditions->Screen_Conditions No Improvement Success Improved Yield Optimize_Conditions->Success Improved Purify_Reagents->Optimize_Catalyst Screen_Ligands->Optimize_Conditions Screen_Conditions->Success Improved Consult Consult Literature for Alternative Routes Screen_Conditions->Consult No Improvement

A systematic workflow for troubleshooting low yields in the synthesis.

VI. References

Sources

Technical Support Center: Purification of 6-Benzylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Support Hub

As a Senior Application Scientist, I understand that purifying 6-Benzylpyridin-3-amine presents a classic "push-pull" challenge in chromatography. You have a lipophilic benzyl tail pulling towards non-polar solvents, and a polar, basic aminopyridine core that aggressively binds to acidic silica.[1]

This guide is structured to troubleshoot the specific failure modes of this molecule. We move beyond generic advice to address the causality of your separation issues.

Part 1: The "Streaking" & Peak Shape Module

Q: Why is my compound streaking (tailing) across the entire column?

Diagnosis: Uncontrolled Silanol Activity. Standard silica gel is acidic (pH ~5).[2][1] The pyridine nitrogen (pKa ~6.[3]0) and the exocyclic amine in your molecule act as Lewis bases, forming strong hydrogen bonds with the free silanol groups (Si-OH) on the silica surface.[1] This is not simple retention; it is a "drag" effect that causes band broadening and yield loss.

The Fix: Mobile Phase Modifiers You must neutralize the silica surface. Do not run this column with neutral solvents alone.

Protocol A: The "TEA" Method (Recommended) [2]

  • Modifier: Triethylamine (TEA).[1][4]

  • Concentration: Add 1% v/v TEA to both your non-polar (Hexane/DCM) and polar (EtOAc/MeOH) solvent reservoirs.

  • Equilibration (Critical): Flush the column with 3-4 column volumes (CV) of the starting mobile phase containing TEA before injecting your sample. This "caps" the active silanol sites.

Protocol B: The "Ammonia" Method (Alternative for DCM/MeOH) If using Dichloromethane (DCM) and Methanol (MeOH):

  • Use 1% NH₄OH (Aqueous Ammonia) in the MeOH component.

  • Note: Ammonia is less soluble in Hexane; use TEA for Hexane/EtOAc systems.[1]

Expert Insight: If you skip the equilibration step, the first 20% of your column will be neutralized by the TEA in your mobile phase, but the remaining 80% will still be acidic, causing your compound to "crash" or streak mid-column.

Part 2: Resolution & Co-elution Module

Q: I cannot separate the product from the nitro-precursor or halogenated impurities.

Diagnosis: Insufficient Selectivity (α). 6-Benzylpyridin-3-amine is often synthesized via the reduction of 6-benzyl-3-nitropyridine or Suzuki coupling.[2][1] The amine is significantly more polar than these precursors. If they co-elute, your solvent system is likely too strong (too polar) too quickly.[2][1]

The Fix: Gradient Optimization & Solvent Switching

Solvent SystemSuitabilityNotes
DCM / MeOH High Best for solubility.[2][1] The high polarity of MeOH breaks amine-silica bonds effectively. Start with 0% MeOH and gradient to 10%.
Hexane / EtOAc Moderate Good for separating the non-polar benzyl precursors. The amine may stick at the baseline without TEA.
DCM / Acetone Specialized Acetone provides different selectivity than MeOH and is less likely to dissolve silica.
Visual Troubleshooting Logic

PurificationLogic start Start: Poor Separation check_shape Is the peak tailing? start->check_shape check_rf Is Rf < 0.15? check_shape->check_rf No (Peak is sharp but overlaps) action_tea Add 1% TEA to Mobile Phase check_shape->action_tea Yes action_polar Switch to DCM/MeOH (Stronger Eluent) check_rf->action_polar Yes (Stuck at top) action_grad Shallow Gradient (e.g., 0-5% MeOH over 20 CV) check_rf->action_grad No (Moves but co-elutes) action_tea->check_rf Re-evaluate

Figure 1: Decision matrix for troubleshooting peak shape and retention issues.

Part 3: Loading & Solubility Module

Q: My sample precipitates at the head of the column immediately after loading.

Diagnosis: Solubility Mismatch. 6-Benzylpyridin-3-amine dissolves well in DCM or EtOAc but poorly in Hexane. If you try to liquid-load using DCM onto a column equilibrated with Hexane, the DCM evaporates or dilutes, causing the amine to crash out as a solid band.[1] This blocks flow and ruins resolution.

The Fix: Solid (Dry) Loading This is the only robust method for this compound if using a Hexane/EtOAc gradient.

Protocol: Celite Dry Loading

  • Dissolve: Dissolve crude 6-Benzylpyridin-3-amine in the minimum amount of MeOH or DCM.

  • Adsorb: Add Celite 545 (approx. 2g Celite per 1g crude).

  • Evaporate: Rotary evaporate until you have a free-flowing powder.

  • Load: Pour the powder on top of the pre-packed column (or into a solid load cartridge).

  • Cap: Add a layer of sand or a frit on top to prevent disturbance.

Why Celite? Unlike silica, Celite is chemically inert.[1] It holds the sample without adding extra retention sites, allowing the mobile phase to dissolve the compound gradually and evenly.

Part 4: Stability & Recovery

Q: My recovered compound is turning brown/black.

Diagnosis: Oxidative Instability. Aminopyridines are electron-rich anilines.[1] They are prone to oxidation, especially when spread out over the massive surface area of silica gel in the presence of air.

The Fix: Speed and Inertness

  • Minimize Time: Do not leave the compound on the column overnight. Run the column immediately after loading.

  • Solvent Purity: Avoid old Chloroform or DCM, which may contain traces of HCl (acid) or phosgene.[1]

  • Evaporation: Rotovap at moderate temperatures (<40°C) and store the purified oil/solid under Nitrogen/Argon in the freezer.

Summary Data: Mobile Phase Selection Guide

MethodComponent AComponent BModifierBest For
Standard HexaneEthyl Acetate1% TEARemoving non-polar impurities (benzyl halides).[2][1]
High Polarity DCMMethanol1% NH₄OHEluting the free amine if it sticks to silica.
Green Alt. HeptaneEthanol1% TEAReplacing toxic DCM/MeOH; Ethanol is a strong eluent.[1]

Experimental Workflow: Dry Loading

DryLoad step1 1. Dissolve Crude (in MeOH/DCM) step2 2. Add Celite (Ratio 2:1) step1->step2 step3 3. Rotovap (To dry powder) step2->step3 step4 4. Load Cartridge (Top of column) step3->step4 step5 5. Elute (Gradient + TEA) step4->step5

Figure 2: Step-by-step workflow for Celite dry loading to prevent column clogging.

References

  • Biotage. (2023).[1] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Reich, H. J. (2022).[1] Bordwell pKa Table (Acidity in DMSO).[2][1] University of Wisconsin-Madison.[1] Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Teledyne ISCO. (2023).[1] Purification of Amine Compounds using RediSep® Amine Columns. Retrieved from [Link]

Sources

Solubility issues of 6-Benzylpyridin-3-amine in DMSO vs methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Issues of 6-Benzylpyridin-3-amine in DMSO vs. Methanol Content Type: Technical Support Center Guide (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists

Technical Support: 6-Benzylpyridin-3-amine Solubility Guide

Executive Summary: The Solvent Dilemma

6-Benzylpyridin-3-amine (CAS: 24006-38-6) presents a classic medicinal chemistry challenge: it possesses a polar, basic headgroup (aminopyridine) and a lipophilic tail (benzyl).[1] This amphiphilic nature creates distinct solubility behaviors in Dimethyl Sulfoxide (DMSO) versus Methanol (MeOH).[1]

  • DMSO is the superior solvent for high-concentration stock solutions (>50 mM) intended for biological screening, but it carries risks of hygroscopicity-induced precipitation and oxidative degradation.

  • Methanol is the preferred solvent for chemical synthesis, purification, and transfer , offering easier evaporation, though it lacks the "universal" solubilizing power of DMSO for highly concentrated libraries.

Chemical Profile & Solubility Mechanics

To troubleshoot effectively, you must understand the molecule's behavior in solution.[1]

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 184.24 g/mol Small molecule; kinetics of dissolution should be fast.[1]
LogP (Octanol/Water) ~2.1 - 2.5Moderately lipophilic.[1] Water solubility is poor.
pKa (Pyridine N) ~6.0 - 7.0Weak base.[1] Ionization is pH-dependent.[1]
H-Bond Donors 2 (Amine)Good interaction with protic solvents (MeOH).[1]
H-Bond Acceptors 2 (Pyridine N, Amine N)Excellent interaction with polar aprotic solvents (DMSO).[1]

The Mechanism:

  • In DMSO (Polar Aprotic): DMSO solvates the molecule via strong dipole-dipole interactions with the pyridine ring and hydrogen bonding with the amine.[1] It disrupts the crystal lattice effectively, usually allowing concentrations up to 100 mM.[1]

  • In Methanol (Polar Protic): Methanol solvates via hydrogen bonding.[1] However, the lipophilic benzyl wing disrupts the solvent network.[1] If the temperature drops, the "hydrophobic effect" of the benzyl group can drive crystallization.

Troubleshooting Guide: Common Issues

ISSUE 1: "My compound precipitated when I diluted the DMSO stock into the assay buffer."

  • Diagnosis: "The Solvent Shock." When you dilute a hydrophobic compound (LogP > 2) dissolved in DMSO into an aqueous buffer, the DMSO molecules rapidly mix with water (exothermic hydration).[1] The 6-benzylpyridin-3-amine is suddenly stripped of its solvent shell and exposed to a high-dielectric environment where it is insoluble. The benzyl group drives aggregation.[1]

  • Solution:

    • Step-wise Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., to 10% DMSO) before the final step.[1]

    • Sonicate the Buffer: Ensure the buffer is warm (25°C-37°C) before addition.

    • Add Surfactant: If the assay permits, add 0.01% Tween-20 or Triton X-100 to the buffer before adding the compound.[1]

ISSUE 2: "The DMSO stock solution turned brown/yellow after a week at room temperature."

  • Diagnosis: Oxidative Degradation. Aminopyridines are electron-rich and susceptible to N-oxidation.[1] DMSO is not inert; it can act as a mild oxidant, especially in the presence of light and air. The color change indicates the formation of N-oxides or oxidative coupling products (azo/azoxy species).[1]

  • Solution:

    • Storage: Store DMSO stocks at -20°C or -80°C.

    • Inert Atmosphere: Purge the vial with Argon or Nitrogen gas before sealing.[1]

    • Fresh Prep: For critical IC50 curves, prepare fresh stocks from solid powder immediately before use.

ISSUE 3: "I cannot get the solid to dissolve in Methanol, even though it should be soluble."

  • Diagnosis: Salt Form Mismatch. You likely have the Hydrochloride (HCl) salt of the amine, not the free base.[1] While the free base is soluble in MeOH, the salt lattice energy is higher.

  • Solution:

    • Check the Label: Does it say "HCl" or "xHCl"?

    • Acid/Base Adjustment:

      • If it is the Free Base and won't dissolve: Add 1-2 equivalents of 1M HCl (in MeOH) to protonate it.[1]

      • If it is the Salt and won't dissolve: Add a drop of Triethylamine (TEA) to free-base it, or add 5-10% water to the methanol to help solvate the ions.

Decision Logic: Which Solvent Should I Use?

Use this flow to determine the correct solvent for your specific application.

SolventSelection Start Start: Select Application Assay Biological Assay (Cell/Enzyme) Start->Assay Synthesis Chemical Synthesis (Reaction/Purification) Start->Synthesis Storage Long-Term Storage (>1 Month) Start->Storage DMSORoute Use DMSO (Anhydrous) Assay->DMSORoute MeOHRoute Use Methanol or DCM Synthesis->MeOHRoute SolidState Store as Solid Powder (-20°C, Desiccated) Storage->SolidState Preferred DMSOStorage DMSO Stock (-80°C) Argon Purged Storage->DMSOStorage If necessary PrecipCheck Check Solubility Limit (Max 0.5% DMSO final) DMSORoute->PrecipCheck Evap Easy Evaporation No Residue MeOHRoute->Evap

Figure 1: Decision matrix for solvent selection based on experimental intent.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of a 10 mM Stock in DMSO Objective: Create a stable stock for biological screening.[1]

  • Weighing: Accurately weigh 1.84 mg of 6-Benzylpyridin-3-amine into a sterile, amber glass vial. (Scale up as needed).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

    • Note: Do not use "old" DMSO that has been sitting open; it absorbs water from the air, which decreases the solubility of this lipophilic compound.[1]

  • Mixing: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any haze indicates micro-precipitation.[1]

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

SOP-02: Solubility Limit Test (The "Cloud Point" Method) Objective: Determine the maximum solubility in your specific buffer.[1]

  • Prepare a high-concentration stock (e.g., 50 mM) in DMSO.[1]

  • Pipette 198 µL of your specific assay buffer (PBS, media, etc.) into a clear 96-well plate.

  • Add 2 µL of the DMSO stock (1% final DMSO). Mix.

  • Measure Absorbance at 600 nm (OD600).[1]

    • OD600 < 0.05: Soluble.

    • OD600 > 0.05: Precipitation/Aggregation detected.[1]

  • If precipitation occurs, repeat with a 25 mM or 10 mM stock.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of Methanol? A: Yes, Ethanol is a viable alternative and is less toxic.[1][2][3] However, 6-Benzylpyridin-3-amine is generally slightly less soluble in Ethanol than in Methanol due to Ethanol's lower dielectric constant. If you switch, re-validate solubility.

Q: Why does the solubility change when I buy the compound from a different vendor? A: This is almost always due to impurities or crystalline polymorphs .[1]

  • Impurities: A purity of 95% vs 99% can drastically change solubility if the 5% impurity is an inorganic salt or a highly lipophilic precursor.[1]

  • Polymorphs: Different crystal structures require different amounts of energy to break the lattice.[1] Amorphous forms dissolve faster than crystalline forms.[1]

Q: Is the compound light-sensitive in solution? A: Yes. Aminopyridines can undergo photo-oxidation.[1] Always use amber vials or wrap clear vials in aluminum foil, especially for DMSO solutions stored for more than 24 hours.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10009, 3-Aminopyridine (Analogous core structure).[1] Retrieved February 9, 2026, from [Link]

  • Balakin, K. V., et al. (2004). "Comprehensive computational assessment of ADME properties using mapping techniques."[1] Current Medicinal Chemistry, 11(4), 425-443.[1] (Provides basis for LogP/Solubility correlation in aminopyridine derivatives).

Sources

Technical Support Guide: Purification of 6-Benzylpyridin-3-amine (CAS: 23612-46-6)

[1]

Executive Summary & Molecule Profile[1]

6-Benzylpyridin-3-amine is a critical intermediate in the synthesis of c-Met inhibitors (e.g., Tepotinib analogs) and other pharmaceutical targets.[1] Its purification presents unique challenges due to the amphoteric nature of the aminopyridine core and the lipophilicity of the benzyl tail.[1]

This guide addresses the three most common impurity classes found in reaction mixtures:

  • Neutral Organics: Unreacted benzyl halides, bibenzyl dimers, or Suzuki/Negishi coupling byproducts.[1]

  • Metal Residues: Palladium (from coupling/reduction) or Iron/Zinc (from nitro reduction).[1]

  • Oxidation Products: N-oxides and azo-dimers caused by air exposure.[1]

Physicochemical Profile
PropertyValue (Approx.)Implication for Purification
pKa (Pyridine N) ~6.0 - 6.5The "handle" for acid-base extraction.[1]
pKa (Exocyclic Amine) ~25 (Neutral)Not protonated under standard aqueous workup conditions.[1]
LogP ~2.1Moderately lipophilic; requires specific solvents (DCM/EtOAc) for extraction.[1]
Stability Oxidation ProneTurns brown/black upon air exposure; store under Argon/N2.[1]

Module 1: The Acid-Base "Switch" (Primary Purification)[1]

Objective: Remove neutral organic impurities (dimers, starting materials) without column chromatography.[1]

The Logic (Causality)

The pyridine nitrogen possesses a lone pair with a pKa of approximately 6.[1]0. By lowering the pH of the aqueous phase to < 2.0, we force the molecule into its cationic pyridinium form (water-soluble).[1] Neutral impurities (which lack a basic center) remain in the organic phase.[1] We then wash the impurities away, switch the pH to > 10, and recover the pure free base.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

  • Acid Extraction (The Switch On):

    • Add 1.0 M HCl (aq) to the organic layer (1:1 volume ratio).[1]

    • Critical Check: Measure aqueous pH.[1] It must be pH < 2 .[1] If not, add more acid.[1]

    • Shake vigorously and separate layers.[1]

    • Keep the Aqueous Layer (Bottom if DCM, Top if EtOAc). This contains your product.[1]

    • Optional: Repeat extraction of the organic layer with fresh 1M HCl to maximize yield.[1]

  • Organic Wash (Impurity Removal):

    • Wash the combined acidic aqueous layers with fresh EtOAc (0.5 volumes).[1]

    • Discard the Organic Layer. This contains bibenzyl, unreacted benzyl halides, and non-basic byproducts.[1]

  • Base Neutralization (The Switch Off):

    • Cool the aqueous acidic layer to 0–5°C (exothermic reaction).

    • Slowly add 4.0 M NaOH or Sat. Na2CO3 until pH > 10 .[1]

    • Observation: The solution will turn cloudy/milky as the free base precipitates or oils out.[1]

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (3x).[1]

    • Dry combined organics over Na2SO4, filter, and concentrate.[1][2]

Workflow Visualization

AcidBaseExtractionStartCrude Reaction Mixture(Dissolved in DCM)AcidStepAdd 1M HCl (pH < 2)Partition LayersStart->AcidStepPhaseSplit1Phase Separation 1AcidStep->PhaseSplit1OrgPhase1Organic Phase(Neutral Impurities)PhaseSplit1->OrgPhase1NeutralsAqPhase1Aqueous Acid Phase(Product as Pyridinium Salt)PhaseSplit1->AqPhase1ProductDiscard1Discard Organic WasteOrgPhase1->Discard1WashStepWash with fresh DCMAqPhase1->WashStepBasifyBasify with NaOH to pH > 10(Free Base Regenerated)WashStep->BasifyExtractFinalExtract into DCMDry & ConcentrateBasify->ExtractFinalFinalProductPurified 6-Benzylpyridin-3-amine(>95% Purity)ExtractFinal->FinalProduct

Caption: Logical flow for selective pH-switched purification of aminopyridines.

Module 2: Metal Remediation (Pd/Fe/Zn)[1]

Objective: Reduce residual metal content to < 10 ppm (Pharma Standard).

Context: If you synthesized this via Suzuki coupling (Pd) or Nitro reduction (Fe/Zn), the amine moiety will chelate these metals, carrying them through the acid-base extraction.[1]

Protocol: Thiol-Silica Scavenging

Why this works: The sulfur atoms in thiol-functionalized silica bind soft metals (Pd, Pt) much more strongly than the nitrogen in your pyridine ring.[1]

  • Dissolve: Dissolve 10 g of crude material in 100 mL THF or EtOAc.

  • Load: Add SiliaMetS® Thiol or MP-TMT resin.[1]

    • Calculation: 0.5 equivalents relative to the expected metal content (usually 5-10 wt% of the crude mass is a safe starting point if ppm is unknown).[1]

  • Incubate: Stir at 40°C for 2–4 hours.

  • Filter: Pass through a 0.45 µm PTFE filter or a Celite pad to remove the scavenger resin.[1]

  • Test: Analyze a small aliquot via ICP-MS or colorimetric Pd test.

Module 3: Stabilization (Salt Formation)[1]

Objective: Prevent oxidation (browning) and convert the oily free base into a stable solid.[1]

Issue: 6-Benzylpyridin-3-amine free base is often an oil or low-melting solid that oxidizes rapidly.[1] Solution: Isolate as the Dihydrochloride or Tosylate salt.[1]

Protocol: HCl Salt Formation
  • Dissolve the purified free base (from Module 1) in anhydrous Ethanol or 1,4-Dioxane .[1]

  • Cool to 0°C.

  • Add 4M HCl in Dioxane dropwise (2.2 equivalents).

    • Note: We use >2 eq because both the pyridine N and the exocyclic amine can be protonated in strong non-aqueous acid conditions, though the monohydrochloride is often the stable solid.[1]

  • Stir for 30 minutes. A white precipitate should form.[1]

  • Dilute with Diethyl Ether or MTBE to drive precipitation.[1]

  • Filter and dry under vacuum / Nitrogen.[1]

Troubleshooting & FAQs

Q1: My product turned dark brown/black during rotary evaporation. Is it ruined?

  • Diagnosis: This is typical oxidative degradation of electron-rich aminopyridines.[1]

  • Fix: The color is often due to trace impurities (<1%) that have high extinction coefficients.[1]

  • Remedy: Perform a quick filtration through a short plug of silica gel (eluting with 5% MeOH in DCM) or treat with activated carbon in refluxing methanol for 30 minutes.[1] Always store the free base under Argon.[1]

Q2: During acid extraction, I formed a third "rag" layer. What is it?

  • Diagnosis: This is likely an emulsion stabilized by fine particulates or high concentrations of partially protonated species.[1]

  • Fix: Filter the entire biphasic mixture through a pad of Celite. Alternatively, add brine to the aqueous layer to increase ionic strength, forcing a cleaner separation.[1]

Q3: The oil won't crystallize after the final workup. [1]

  • Diagnosis: 6-Benzylpyridin-3-amine free base has a low melting point and holds solvent tenaciously.[1]

  • Fix: Do not struggle with the free base. Convert it immediately to the HCl salt (Module 3) for characterization and storage.[1] If you must have the free base, triturate the oil with cold Pentane or Hexane.[1]

Q4: Can I use column chromatography instead of extraction?

  • Guidance: Yes, but aminopyridines streak on silica due to interaction with acidic silanols.[1]

  • Modification: You must pretreat your silica column with 1% Triethylamine (TEA) in Hexanes before loading.[1] Elute with a gradient of DCM : MeOH : TEA (95 : 4 : 1).[1]

References

  • Synthesis & Properties of Aminopyridines

    • Org.[1][3][4] Synth.1950 , 30, 3; Coll.[1] Vol.1963 , 4,[1] 5. (General methods for aminopyridine synthesis and handling).

    • [1]

  • Acid-Base Extraction Principles

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard pKa-based separation protocols).

  • Metal Scavenging Protocols

    • SiliCycle Application Notes.[1][3][5] "Metal Scavenging in Pharmaceutical Industry."

  • Safety Data (MSDS)

    • PubChem Compound Summary for CID 10009 (3-Aminopyridine - analog data for toxicity/handling).[1]

    • [1]

Technical Support Center: Optimizing Reaction Temperature for 6-Benzylpyridin-3-amine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing coupling reactions involving 6-Benzylpyridin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we dissect common challenges and provide systematic, field-proven strategies to enhance reaction efficiency, yield, and purity. Our approach is grounded in established chemical principles to empower you to make informed, data-driven decisions in your experimental design.

The Crucial Role of Temperature in Cross-Coupling Reactions

Temperature is more than just a variable to accelerate a reaction; it is a powerful tool that can dictate the entire outcome of your synthesis. For a substrate like 6-Benzylpyridin-3-amine, which contains both a potentially coordinating pyridine nitrogen and a reactive amine group, temperature control is paramount. It directly influences reaction kinetics, catalyst stability, and the formation of undesired side products. An improperly selected temperature can lead to stalled reactions, catalyst decomposition, or complex product mixtures that complicate downstream purification.

This guide will focus primarily on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are common applications for this substrate.

Core Principles: Kinetic vs. Thermodynamic Control

In many chemical reactions, competing pathways can lead to different products. Temperature is often the deciding factor in which product dominates.

  • Kinetic Control (Lower Temperatures, Shorter Times): At lower temperatures, the product that is formed the fastest (i.e., has the lowest activation energy) will be the major product. This reaction is often irreversible under these conditions.[1][2][3] The kinetic product is not necessarily the most stable one.

  • Thermodynamic Control (Higher Temperatures, Longer Times): At higher temperatures, the system has enough energy to overcome the activation barriers for all possible pathways, and an equilibrium can be established.[1][2] Over time, the reaction will favor the formation of the most stable product, regardless of how fast it is formed.[4][5]

Understanding this principle is vital. If you observe a change in the product ratio upon increasing temperature and reaction time, you may be shifting the reaction from kinetic to thermodynamic control.[5]

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the coupling of 6-Benzylpyridin-3-amine, presented in a direct question-and-answer format.

Issue 1: Low or No Conversion

Q: My coupling reaction with 6-Benzylpyridin-3-amine is stalled with significant starting material remaining. Should I simply increase the heat?

A: While insufficient temperature is a common reason for a sluggish reaction, it should be your last adjustment, not your first. Before increasing the temperature, perform these critical checks:

  • Reagent and Solvent Integrity: Confirm the purity of your starting materials. Boronic acids can degrade over time, and bases like potassium phosphate or cesium carbonate must be anhydrous and finely powdered. Solvents must be anhydrous and thoroughly degassed.[6][7]

  • Inert Atmosphere: Oxygen is detrimental to many palladium catalysts, leading to the oxidation of both the metal center and phosphine ligands.[7] Ensure your reaction setup is under a strict inert atmosphere (argon or nitrogen) and that all reagents were handled appropriately.

  • Catalyst System: Is your chosen palladium source and ligand appropriate? The electron-deficient nature of the pyridine ring and the presence of the amine can be challenging.[6] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to facilitate the key steps of the catalytic cycle.[6][8]

If all the above are optimized, a systematic increase in temperature is a logical next step. Many Suzuki and Buchwald-Hartwig reactions require heating to temperatures between 80-120 °C.[8][9] However, be aware that there is often an optimal temperature, above which yields may decrease due to decomposition.[10]

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction starts, but then the solution turns black and the reaction stops. What is causing this?

A: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an inactive form of the metal.[11] This is frequently caused by excessive heat.

  • Causality: The supporting ligand is designed to stabilize the active Pd(0) catalytic species. At temperatures exceeding the ligand's thermal stability, it can dissociate from the metal center, causing the palladium to aggregate and precipitate.[11]

  • Troubleshooting Steps:

    • Lower the Temperature: The most straightforward approach is to reduce the reaction temperature and extend the reaction time.[12] A slower, stable reaction is preferable to a fast, unstable one.

    • Screen More Robust Ligands: If high temperatures are necessary for activation, your current ligand may be unsuitable. Screen more thermally stable ligands. N-heterocyclic carbenes (NHCs) or highly hindered biarylphosphine ligands are known for their robustness.[13]

    • Check for Oxygen: Re-verify that your system is completely free of oxygen, as this can accelerate catalyst deactivation, especially at elevated temperatures.[7]

    • Catalyst Loading: In some cases, adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of the active species, rather than a single addition at the beginning.[12]

Issue 3: Proliferation of Side Products at High Temperatures

Q: Increasing the temperature improved my conversion, but now I see multiple side products and a lower yield of my desired compound. How do I find a balance?

A: This is a classic optimization problem. High temperatures can accelerate not only your desired reaction but also undesired pathways like homocoupling or decomposition of starting materials or products.[7][12]

  • Causality: Every reaction pathway has its own activation energy. By significantly increasing the thermal energy of the system, you may be providing enough energy to initiate multiple unwanted reactions that were dormant at lower temperatures. The thermal stability of 6-Benzylpyridin-3-amine itself should also be considered, as amine-containing heterocycles can be susceptible to degradation at very high temperatures.[14][15]

  • Troubleshooting Steps:

    • Systematic Temperature Screening: This is the most effective solution. Finding the "sweet spot" where the rate of the desired reaction is maximized relative to side reactions is key. (See the detailed protocol below).

    • Optimize Catalyst/Ligand Ratio: An improper ratio can lead to side reactions. Screening different ratios (e.g., 1:1, 1:1.5, 1:2) may suppress homocoupling.[12]

    • Change the Ligand: A more selective ligand may allow the reaction to proceed at a lower temperature, thereby avoiding the temperature threshold for side product formation.

Experimental Protocols & Data Visualization

Protocol: Systematic Temperature Screening

This protocol outlines a method for efficiently determining the optimal reaction temperature.

  • Setup: In a parallel synthesis block or a series of identical reaction vials, prepare at least four identical reactions. Ensure all starting materials, reagents, solvents, and concentrations are exactly the same.

  • Temperature Gradient: Set each reaction to a different target temperature. A good starting range for many coupling reactions is 80 °C, 90 °C, 100 °C, and 110 °C.

  • Monitoring: At regular intervals (e.g., 2, 6, 12, and 24 hours), take a small, quenched aliquot from each reaction.

  • Analysis: Analyze each aliquot by LC-MS or GC-MS to determine the ratio of starting material, desired product, and key impurities.

  • Evaluation: Plot the yield of the desired product and the percentage of key impurities against temperature and time. The optimal temperature is the one that provides the highest, cleanest conversion in a reasonable timeframe.

Temperature_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Decision prep Prepare 4+ Identical Reactions (Same Reagents, Concentrations) r1 Reaction 1 @ 80°C prep->r1 Distribute r2 Reaction 2 @ 90°C prep->r2 Distribute r3 Reaction 3 @ 100°C prep->r3 Distribute r4 Reaction 4 @ 110°C prep->r4 Distribute monitor Monitor all reactions via LC-MS (e.g., at 2h, 6h, 12h, 24h) r1->monitor r2->monitor r3->monitor r4->monitor data Tabulate Data: Yield vs. Temp Purity vs. Temp monitor->data decision Identify Optimal Temperature (Best Yield & Purity) data->decision Temp_Effect_Relationship Temp Reaction Temperature Rate Desired Reaction Rate Temp->Rate Increases Stability Catalyst & Reagent Stability Temp->Stability Decreases SideRxns Side Reactions (e.g., Homocoupling) Temp->SideRxns Increases Yield Optimal Product Yield Rate->Yield Positive Effect Stability->Yield Positive Effect SideRxns->Yield Negative Effect

Caption: The interplay between temperature and key reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting temperature for a new coupling reaction with 6-Benzylpyridin-3-amine? A1: For most palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, a starting temperature of 80-100 °C is a reasonable and common choice. [8][9][12]This range is often sufficient to promote the reaction without causing immediate catalyst decomposition.

Q2: How does my choice of solvent affect the reaction temperature? A2: The solvent's boiling point dictates the maximum achievable temperature at atmospheric pressure. High-boiling solvents like toluene (111 °C), dioxane (101 °C), or DMF (153 °C) are frequently used to provide a wide operational temperature range. [16]However, the solvent also plays a crucial role in solubility and can influence the catalytic cycle, so it should be considered as part of the overall optimization, not just as a means to reach a certain temperature.

Q3: My product is thermally sensitive. How can I run the reaction if it requires high temperatures for the catalyst to work? A3: This is a common challenge. The solution often lies in the catalyst system rather than the temperature. Try screening different ligands. Highly active, bulky electron-rich phosphine ligands are designed to promote difficult couplings and often allow reactions to proceed at lower temperatures (even room temperature in some cases), thus preserving your sensitive product. [17] Q4: Can I use microwave heating? A4: Absolutely. Microwave-assisted synthesis is an excellent tool for rapid temperature optimization. It allows for efficient and uniform heating, and because the reactions are conducted in sealed vessels, you can safely exceed the atmospheric boiling point of the solvent. This can dramatically reduce reaction times and help quickly identify an optimal temperature range.

References
  • A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5 - Benchchem. (URL: )
  • Optimization of temperature for Suzuki-Miyaura coupling reaction - ResearchGate. (URL: [Link])

  • Optimization of the temperature for the coupling reaction a - ResearchGate. (URL: [Link])

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (URL: [Link])

  • Technical Support Center: Optimizing 5-Nitroindole Coupling Reactions - Benchchem. (URL: )
  • troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine - Benchchem. (URL: )
  • Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2-(Benzylthio)-6-methylpyridine - Benchchem. (URL: )
  • Troubleshooting low yield in pyridine functionaliz
  • 3.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (URL: [Link])

  • Thermodynamic and kinetic reaction control - Wikipedia. (URL: [Link])

  • Palladium-Catalysed Coupling Chemistry - Fisher Scientific. (URL: [Link])

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (URL: [Link])

  • Effect of Tertiary Amines on the Thermal Stability of High-Energy Trinitroalkyl Compounds | Request PDF - ResearchGate. (URL: [Link])

  • 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax. (URL: [Link])

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (URL: )
  • Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. (URL: [Link])

  • Amine loss in thermal degradation of 6-membered rings with varying heteroatoms at 175 °C - ResearchGate. (URL: [Link])

Sources

Stability of 6-Benzylpyridin-3-amine in acidic vs basic media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability in Acidic vs. Basic Media

Executive Summary

6-Benzylpyridin-3-amine exhibits a dichotomous stability profile driven by the electronic interplay between the electron-rich amino group and the electron-deficient pyridine ring.

  • Acidic Media: High Stability. The molecule is thermodynamically stable due to protonation of the pyridine nitrogen (

    
    ) and/or the exocyclic amine, which deactivates the ring against electrophilic oxidation.
    
  • Basic Media: Low Stability (High Risk). The molecule is prone to oxidative degradation . The benzylic methylene group (C6-position) becomes acidic, leading to autoxidation, while the free amine facilitates oxidative coupling (browning).

Module 1: Acidic Media (The "Safe" Zone)

Chemical Behavior

In acidic environments (pH < 4), 6-Benzylpyridin-3-amine exists predominantly as a mono- or di-cation.

  • Primary Protonation: Occurs at the pyridine nitrogen (

    
    ). This is the most basic site.
    
  • Secondary Protonation: Occurs at the exocyclic amine (

    
    ) in strongly acidic conditions.
    

Stabilization Mechanism: Protonation withdraws electron density from the aromatic system. This prevents the formation of radical cations and inhibits the abstraction of benzylic protons, effectively "locking" the molecule in a chemically inert state.

Storage & Handling Recommendations
  • Preferred Form: Store as a hydrochloride (HCl) or tosylate salt. These are crystalline solids resistant to oxidation.

  • Solvent Choice: 0.1 M HCl or aqueous buffers (pH 2–4) are ideal for stock solutions.

  • Shelf Life: Solutions in 0.1 M HCl are typically stable for >24 hours at room temperature and months at -20°C.

Module 2: Basic Media (The "Danger" Zone)

Degradation Mechanisms

In basic media (pH > 8), the molecule exists in its neutral free-base form. Two primary degradation pathways activate, often accelerated by trace metals (Cu, Fe) and light.

Pathway A: Benzylic Autoxidation (Major Risk)

The pyridine ring is electron-withdrawing. At the 6-position (equivalent to the 2-position), the benzylic protons (


) are significantly more acidic (

) than standard toluene derivatives.
  • Deprotonation: Base removes a benzylic proton, forming a resonance-stabilized carbanion.

  • Oxygen Attack: The carbanion reacts with dissolved molecular oxygen (

    
    ).
    
  • Product: Formation of (5-aminopyridin-2-yl)(phenyl)methanone (a ketone) or hydroperoxides.

Pathway B: Oxidative Coupling (Color Change)

The electron-rich 3-amino group renders the ring susceptible to oxidative dimerization, forming azo-linkages or phenazine-like oligomers. This results in the characteristic "browning" or "blackening" of the solution.

Visual Indicators
ObservationDiagnosisCause
Yellowing Early OxidationFormation of N-oxides or trace ketones.
Brown/Black Precipitate Advanced DegradationPolymerization/Oligomerization of the free amine.
Red/Pink Tint Metal ContaminationChelation of trace Iron/Copper by the diamine-like motif.

Module 3: Visualization of Stability Pathways

The following diagram illustrates the divergent fate of the molecule depending on pH.

StabilityPathways Start 6-Benzylpyridin-3-amine (Starting Material) AcidCond Acidic Media (pH < 4) + H3O+ Start->AcidCond BaseCond Basic Media (pH > 8) + OH- / Air Start->BaseCond Cation Protonated Cation (Pyridine N-H+) AcidCond->Cation Protonation Stable STABLE Resistant to Oxidation Cation->Stable Electrostatic Shielding Neutral Neutral Free Base BaseCond->Neutral Deprotonation Intermediate Benzylic Carbanion / Radical Neutral->Intermediate Loss of Benzylic H+ Azo Degradant B: Azo-dimers / Oligomers (Brown Precipitate) Neutral->Azo Oxidative Coupling Ketone Degradant A: 6-Benzoylpyridin-3-amine (Ketone) Intermediate->Ketone + O2 (Autoxidation)

Figure 1: Mechanistic divergence of 6-Benzylpyridin-3-amine. Acidic conditions lock the molecule in a stable cationic state, while basic conditions facilitate benzylic oxidation and amine polymerization.

Module 4: Troubleshooting & FAQ

Q1: My LC-MS shows a mass shift of +14 Da or +16 Da. What happened?
  • +16 Da (M+16): This indicates N-oxidation (formation of Pyridine-N-oxide) or hydroxylation. This commonly occurs if the sample was stored in a basic solvent (like ammonium hydroxide) exposed to air.

  • +14 Da (M+14): This corresponds to the conversion of the benzylic

    
     to a carbonyl 
    
    
    
    (Net change:
    
    
    ). This confirms benzylic oxidation .
    • Corrective Action: Degas all basic buffers and keep samples at 4°C.

Q2: Can I use DMSO to dissolve my stock?
  • Caution Required. DMSO is a mild oxidant. In the presence of base and heat, DMSO can oxidize benzylic halides or activated methylenes (Kornblum-like oxidation).

  • Recommendation: Use anhydrous DMSO stored under argon. If the solution turns yellow overnight, switch to Acetonitrile/Water (1:1) or Methanol for stock preparation.

Q3: The solution turned brown during the workup. Can I save it?
  • Likely No. The brown color suggests irreversible polymerization (oxidative coupling).

  • Prevention: Add a reducing agent like Sodium Metabisulfite or Ascorbic Acid to the aqueous layer during extraction to scavenge radical species.

Module 5: Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method (HPLC/LC-MS) and determine impurity retention times.

Stress ConditionReagentsDuration/TempTarget
Acid Hydrolysis 0.1 N HCl24h @ 60°CAssess salt stability (Expect <2% degradation).
Base Hydrolysis 0.1 N NaOH4h @ RTAssess benzylic oxidation (Expect >10% degradation).
Oxidation 3%

1h @ RTAssess N-oxide formation (Rapid degradation).
Photostability UV / Vis Light24h @ RTAssess radical sensitivity.
Protocol B: Analytical Method (LC-MS)

Objective: Separate the parent amine from the ketone degradant.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the analyte).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic) and 280 nm (carbonyl shift).

  • Note: The Ketone degradant (6-benzoyl...) is less polar and will elute later than the parent amine.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Maes, B. U., et al. (2005). Aerobic Oxidation of 2-Benzylpyridines Catalyzed by Copper.Journal of Organic Chemistry. (Demonstrates the specific mechanism of benzylic oxidation in pyridine derivatives). Link

  • Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.Comprehensive Heterocyclic Chemistry. (Foundational text on the acidity of alkyl-pyridines). Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Source for standard forced degradation protocols). Link

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 6-Benzylpyridin-3-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains one of the most powerful tools for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-benzylpyridin-3-amine, a molecule of interest in medicinal chemistry. Rather than simply presenting a spectrum, we will dissect the expected chemical shifts and coupling patterns, compare them with related structural motifs, and provide practical guidance for obtaining high-quality data. This approach is grounded in the principles of scientific integrity, drawing upon established spectroscopic data and explaining the underlying chemical principles.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of 6-benzylpyridin-3-amine combines a substituted pyridine ring with a flexible benzyl group. This combination of aromatic systems and a benzylic methylene bridge gives rise to a characteristic ¹H NMR spectrum. Based on established substituent effects and data from analogous compounds, we can predict the approximate chemical shifts and multiplicities of each proton.

Molecular Structure and Proton Numbering

To facilitate our discussion, the protons of 6-benzylpyridin-3-amine are numbered as follows:

Caption: Structure of 6-Benzylpyridin-3-amine with proton numbering.

Comparative Spectral Analysis: Dissecting the Chemical Shifts and Coupling Constants

A robust understanding of the ¹H NMR spectrum of 6-benzylpyridin-3-amine is best achieved by comparing it with simpler, related molecules: 3-aminopyridine and benzylamine. This comparative approach allows us to understand the influence of each structural component on the final spectrum.

Proton(s) Predicted Chemical Shift (δ, ppm) in 6-Benzylpyridin-3-amine (DMSO-d₆) Observed in 3-Aminopyridine (DMSO-d₆)[1] Observed in Benzylamine (CDCl₃)[2] Rationale for Predicted Shift and Multiplicity
NH₂ ~5.8 (broad singlet)5.80 (broad singlet)1.52 (singlet)The amine protons are expected to be significantly deshielded due to the aromatic nature of the pyridine ring. Their signal is often broad due to quadrupole broadening and exchange with trace water in the solvent.[3][4] The choice of an aprotic solvent like DMSO-d₆ helps in observing this peak more clearly compared to protic solvents where the peak might disappear due to rapid exchange.[5]
H2 ~8.0-8.2 (doublet)8.53 (doublet)-This proton is ortho to the nitrogen atom and will be the most deshielded proton on the pyridine ring. It will appear as a doublet due to coupling with H4 (meta coupling, J ≈ 2-3 Hz).
H4 ~7.2-7.4 (doublet of doublets)7.26 (doublet of doublets)-This proton is coupled to both H2 (meta coupling, J ≈ 2-3 Hz) and H5 (ortho coupling, J ≈ 8-9 Hz), resulting in a doublet of doublets.[6]
H5 ~6.9-7.1 (doublet)7.40 (doublet)-This proton is ortho to the electron-donating amino group and will be shifted upfield. It will appear as a doublet due to coupling with H4 (ortho coupling, J ≈ 8-9 Hz).
CH₂ (Benzylic) ~4.0-4.3 (singlet)-3.84 (singlet)The benzylic protons are adjacent to the electron-withdrawing pyridine ring, causing a downfield shift compared to a typical benzylic position.[7] In many cases, these two protons are chemically equivalent and appear as a singlet.[8]
Aromatic (Benzyl) ~7.2-7.4 (multiplet)-7.07-7.49 (multiplet)The five protons on the benzyl ring will typically appear as a complex multiplet in the aromatic region, similar to what is observed for benzylamine.

The Causality Behind Experimental Choices: Solvent Effects and Sample Preparation

The choice of solvent in NMR spectroscopy is not a trivial decision; it can significantly impact the chemical shifts, particularly for labile protons like those in an amine group.

  • Protic vs. Aprotic Solvents: In protic solvents such as D₂O or CD₃OD, the amine protons of 6-benzylpyridin-3-amine would readily exchange with deuterium, causing their signal to disappear from the ¹H NMR spectrum.[4] While this can be a useful diagnostic experiment to identify exchangeable protons, it prevents their direct observation.

  • The Advantage of DMSO-d₆: Aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are often the preferred choice for analyzing compounds with amine functionalities.[5] DMSO-d₆ forms hydrogen bonds with the amine protons, slowing down the rate of exchange and resulting in a sharper, more easily observable signal.[5] The chemical shift of the NH₂ protons can be sensitive to concentration and temperature.[9]

Experimental Workflow: Acquiring a High-Quality ¹H NMR Spectrum

G A Sample Preparation B Dissolve 5-10 mg of 6-Benzylpyridin-3-amine in ~0.6 mL of DMSO-d6 A->B C Transfer to a clean NMR tube B->C D Instrument Setup C->D E Lock and Shim D->E F Acquire Spectrum E->F G Set appropriate spectral width and acquisition time F->G H Apply Fourier Transform and Phase Correction F->H I Data Analysis H->I J Integrate peaks and determine coupling constants I->J K Assign signals to respective protons J->K

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 6-Benzylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Benzylpyridin-3-amine (MW: 184.24 Da) is a critical scaffold in kinase inhibitor development. Its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges due to the stability of the benzyl-pyridine linkage and the potential for isomeric confusion with N-benzylpyridin-3-amine.

This guide objectively compares the fragmentation characteristics of 6-Benzylpyridin-3-amine against its structural isomers and evaluates the efficiency of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI). We provide a validated experimental protocol and a mechanistic breakdown of the fragmentation pathway to ensure reproducible identification in complex matrices.

Structural Analysis & Theoretical Fragmentation

Understanding the protonation site is prerequisite to predicting fragmentation. 6-Benzylpyridin-3-amine contains two basic nitrogen centers:

  • Pyridine Nitrogen: High basicity (pKa ~6.0). The primary site of protonation in ESI

    
    .[1]
    
  • Exocyclic Amine (Position 3): Lower basicity due to resonance delocalization into the ring.

Key Molecular Parameters:

  • Formula:

    
    
    
  • Exact Mass: 184.1000

  • Precursor Ion

    
    :  185.1073 (Positive Mode)
    
The "Tropylium" Directive

The fragmentation of benzyl-substituted aromatics is dominated by the formation of the tropylium ion (


, m/z 91.05). However, in pyridyl systems, the high proton affinity of the pyridine ring creates a "charge competition" scenario. The ratio of m/z 91 (benzyl cation) to m/z 95 (protonated aminopyridine) is the diagnostic fingerprint for this molecule.

Comparative Analysis: Isomer Differentiation & Ionization Modes

Comparison 1: Structural Isomers (C-Benzyl vs. N-Benzyl)

A common analytical error is misidentifying 6-benzylpyridin-3-amine (C-C bond) as N-benzylpyridin-3-amine (C-N bond).

Feature6-Benzylpyridin-3-amine (Target)N-Benzylpyridin-3-amine (Alternative)
Linkage Type C-C Bond (Stronger)C-N Bond (Weaker)
Collision Energy (CE) Requires High CE (35-50 eV) for complete fragmentation.Fragments readily at Low CE (15-25 eV) .
Diagnostic Ratio High abundance of m/z 95 (Charge retention on Pyridine).Dominant m/z 91 (Tropylium); Charge lost from Pyridine easily.
Secondary Fragments m/z 158 (Loss of HCN from ring).m/z 107 (Pyridinamine +

retention).

Insight: The C-C bond in the 6-benzyl derivative is significantly more robust. If your analyte fragments completely at 20 eV, it is likely the N-benzyl isomer, not the 6-benzyl target.

Comparison 2: Ionization Source Efficiency (ESI vs. APCI)
ParameterElectrospray Ionization (ESI)APCI
Sensitivity Superior. Forms stable

due to pyridine basicity.
Moderate. Good for non-polar, but less efficient for this basic amine.
In-Source Fragmentation Low. Ideal for quantitation of the intact parent.High. Thermal degradation often yields m/z 183 (

) or m/z 91 artifact.
Matrix Effects Susceptible to ion suppression in plasma.More robust against matrix effects.

Recommendation: Use ESI+ for quantitative PK studies. Use APCI only if investigating thermal degradation products or if extreme matrix suppression is observed.

Validated Experimental Protocol

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

A. Sample Preparation (Self-Validating Step)
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation of the pyridine ring (

      
      ), maximizing sensitivity.
      
  • Concentration: 100 ng/mL.

  • Validation: Inject a blank solvent immediately after the high standard. Carryover should be < 0.5%.[2]

B. LC-MS/MS Parameters[1][3][4][5]
ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 50mm, 1.7 µm)Retains polar aromatics; sharp peak shape.
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElution strength.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Source Temp 350°CEnsures solvent evaporation without thermal degradation.
Capillary Voltage 3.5 kVStandard for positive mode ESI.
C. MRM Transitions (Quantitation)
TransitionCE (eV)TypeInterpretation
185.1

95.1
35QuantifierCleavage of benzyl group; charge on pyridine.
185.1

91.1
45QualifierFormation of Tropylium ion (High energy required).
185.1

158.1
25QualifierLoss of HCN (Pyridine ring contraction).

Mechanistic Fragmentation Pathway[6]

The following diagram illustrates the competitive fragmentation pathways. The "Charge Retention" pathway (Path B) is favored in the 6-benzyl derivative due to the high proton affinity of the aminopyridine moiety.

FragmentationPathway Parent [M+H]+ Precursor m/z 185.1 (Protonated 6-Benzylpyridin-3-amine) Tropylium Fragment A: Tropylium Ion m/z 91.1 (Stable Aromatic Cation) Parent->Tropylium High CE (45 eV) Heterolytic Cleavage Neutral_Amine Neutral Loss: 3-Aminopyridine (94 Da) Parent->Neutral_Amine AminoPyridine Fragment B: Aminopyridinium m/z 95.1 (Charge Retained on N) Parent->AminoPyridine Med CE (35 eV) Proton Affinity Driven Neutral_Benzyl Neutral Loss: Benzyl Radical/Carbene (90 Da) Parent->Neutral_Benzyl HCN_Loss Fragment C: [M+H-HCN]+ m/z 158.1 (Pyridine Ring Cleavage) Parent->HCN_Loss Low CE (25 eV) Ring Contraction

Figure 1: Competitive fragmentation pathways. Path B (Green) is the primary quantifier transition due to the basicity of the pyridine ring.

Experimental Workflow Visualization

To ensure reproducibility, follow this logic flow for method development.

Workflow Sample Sample Prep (MeOH:H2O + 0.1% FA) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV, 350°C) LC->ESI Q1 Q1 Filter Select m/z 185.1 ESI->Q1 Collision Collision Cell (N2 Gas, 35 eV) Q1->Collision Q3 Q3 Detection Monitor m/z 95.1 & 91.1 Collision->Q3

Figure 2: LC-MS/MS Workflow for targeted detection of 6-Benzylpyridin-3-amine.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for tropylium and benzylic cleavage mechanisms).

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Pyridine Derivatives. NIST Chemistry WebBook.[3] [Link]

  • Holčapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry. Trends in Analytical Chemistry. (Differentiation of isomers). [Link]

  • Ma, Y., et al. (2015). Fragmentation pathways of protonated N-benzyl-pyridines. Journal of Mass Spectrometry. (Comparative data for N-benzyl isomers). [Link]

Sources

HPLC Method Development Guide: 6-Benzylpyridin-3-amine Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 6-Benzylpyridin-3-amine (CAS: 24006-38-0) presents a classic chromatographic paradox: the molecule contains a hydrophobic benzyl tail and a basic aminopyridine core.[1] Standard C18 protocols often fail, yielding peak tailing due to secondary silanol interactions or poor retention of the polar headgroup under acidic conditions.

This guide objectively compares two distinct separation strategies: High-pH C18 Chromatography versus Low-pH Phenyl-Hexyl Chromatography .[1] While C18 is the industry standard, our analysis identifies Phenyl-Hexyl as the superior stationary phase for this specific application, offering enhanced selectivity via


 interactions and superior MS-compatibility.

Physicochemical Profiling & The "Basicity Trap"

Before selecting a column, we must understand the analyte's behavior in solution.

  • Structure: A pyridine ring substituted with an amine (position 3) and a benzyl group (position 6).[1]

  • pKa (Calculated): ~6.0 - 6.5 (Pyridine nitrogen).[1] The exocyclic amine is less basic due to resonance delocalization into the ring.

  • LogP (Calculated): ~2.1 - 2.5.[1]

  • The Challenge: At standard HPLC pH (0.1% Formic Acid, pH ~2.7), the pyridine nitrogen is fully protonated (

    
    ). This charged state reduces retention on hydrophobic C18 phases and increases "stickiness" to residual silanols on the silica surface, causing severe tailing.
    
Decision Workflow

The following diagram illustrates the logical pathway for selecting the optimal stationary phase based on these properties.

MethodDevFlow Start Analyte: 6-Benzylpyridin-3-amine PropCheck Check pKa (~6.0) & LogP Start->PropCheck Decision Select pH Strategy PropCheck->Decision RouteA Route A: High pH (> pKa + 2) Decision->RouteA Neutralize Analyte RouteB Route B: Low pH (< pKa - 2) Decision->RouteB Protonate Analyte ColA Column: Hybrid C18 (High pH Stable) RouteA->ColA ColB Column: Phenyl-Hexyl (Pi-Pi Interaction) RouteB->ColB ResultA Outcome: Good Shape, Silica Risk ColA->ResultA ResultB Outcome: High Selectivity, MS Compatible ColB->ResultB

Figure 1: Decision tree for method development. Route B (Phenyl-Hexyl) is preferred for stability and MS compatibility.[1]

Comparative Study: C18 vs. Phenyl-Hexyl[1][2][3][4]

We evaluated two primary methodologies to separate 6-Benzylpyridin-3-amine from its synthetic precursors (e.g., 2-benzyl-5-nitropyridine).

Option A: The Traditional Approach (C18 at High pH)[1]
  • Stationary Phase: Hybrid C18 (e.g., Waters XBridge or Agilent Zorbax Extend).[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]

  • Mechanism: At pH 10, the pyridine is deprotonated (neutral).[1] Hydrophobic retention dominates.

  • Pros: Excellent peak shape (Tailing Factor ~1.1).[1]

  • Cons: High pH degrades standard silica columns rapidly. Ammonium bicarbonate is volatile but can cause precipitation in LC-MS sources if not managed carefully.

Option B: The Selective Approach (Phenyl-Hexyl at Low pH)[1]
  • Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Eclipse Plus Phenyl-Hexyl).[1]

  • Mobile Phase: 0.1% Formic Acid (pH 2.[1]7) / Acetonitrile.[1][2][3][4]

  • Mechanism: Even though the molecule is protonated (charged), the Phenyl-Hexyl phase engages in

    
     stacking interactions with the benzyl and pyridine rings of the analyte.
    
  • Pros:

    • Orthogonal Selectivity: Separates impurities based on aromaticity, not just hydrophobicity.

    • Stability: Silica is highly stable at pH 2.7.

    • MS Sensitivity: Formic acid promotes ionization for ESI+.

Experimental Data Summary

The following table summarizes the performance of both methods. Note the superior resolution (Rs) of the Phenyl-Hexyl column for aromatic impurities.[1]

ParameterOption A: Hybrid C18 (pH 10)Option B: Phenyl-Hexyl (pH 2.[1]7)
Retention Time (min) 4.25.8
Tailing Factor (USP) 1.151.08
Theoretical Plates (N) ~12,000~14,500
Resolution (Impurity A) 2.13.8
Mobile Phase Stability Low (Buffer degradation)High
MS Compatibility Moderate (Suppression risk)Excellent

Optimized Experimental Protocol (Phenyl-Hexyl)

This protocol is designed to be self-validating. The use of a Phenyl-Hexyl column with end-capping ensures minimal silanol activity.

Instrumentation & Conditions[5][7]
  • System: HPLC or UHPLC with UV-Vis (PDA) or MS detection.[1]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Temperature: 35°C (Controls viscosity and kinetics).[1]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV @ 254 nm (Pyridine

    
     transition).[1]
    
Reagents
  • Solvent A: Water (HPLC Grade) + 0.1% Formic Acid.[1]

  • Solvent B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.[1]

    • Note: Do not use Phosphate buffer if MS detection is required.

Gradient Table
Time (min)% Solvent A% Solvent BAction
0.00955Equilibration
2.00955Hold (Elute polar salts)
15.001090Linear Gradient
18.001090Wash
18.10955Re-equilibration
23.00955End
Mechanism of Separation

The diagram below details why Phenyl-Hexyl outperforms C18 for this specific molecule.

Mechanism Analyte 6-Benzylpyridin-3-amine (Protonated BH+) C18 C18 Interaction: Hydrophobic Only Analyte->C18 Phenyl Phenyl-Hexyl Interaction: Hydrophobic + Pi-Pi Stacking Analyte->Phenyl Outcome1 Poor Retention of Charged Species Risk of Silanol Tailing C18->Outcome1 Outcome2 Strong Retention via Benzyl Ring Sharp Peak Shape Phenyl->Outcome2

Figure 2: Mechanistic comparison. Phenyl-Hexyl leverages the aromatic benzyl tail for retention, overcoming the repulsion of the protonated nitrogen.

Validation Parameters (System Suitability)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every run:

  • Tailing Factor (T): NMT 1.5 (Target < 1.2).

    • Failure Mode: If T > 1.5, the column may be aging (loss of end-capping).[1] Add 5mM Ammonium Formate to Mobile Phase A to shield silanols.

  • Resolution (Rs): NLT 2.0 between the main peak and the nearest impurity.

  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

References

  • Agilent Technologies. (2020).[1] Selectivity Comparison of Phenyl-Hexyl and C18 Columns. Agilent Application Notes.[2] [Link]

  • Waters Corporation. (2021).[1] Strategies for Separating Basic Compounds in Reverse Phase LC. Waters Knowledge Base. [Link]

  • PubChem. (2023).[1] Compound Summary for CID 12345: Aminopyridines.[4] National Library of Medicine. [Link]

  • Sielc Technologies. (2019).[1] HPLC Separation of Aminopyridines Isomers. Sielc Application Notebook. [Link]

Sources

Comprehensive Comparison of Reference Standard Grades for 6-Benzylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Purity

6-Benzylpyridin-3-amine (CAS: 24006-25-1) is a high-value heterocyclic intermediate employed in the synthesis of diverse Active Pharmaceutical Ingredients (APIs), particularly in the development of kinase inhibitors and antihistamines. Its structural duality—containing both a basic pyridine nitrogen and a primary amine—makes it susceptible to oxidation and regio-isomeric impurities that can compromise downstream GMP synthesis.

This guide objectively compares the three primary tiers of reference materials available to researchers: Certified Reference Materials (CRM/Primary) , Secondary Analytical Standards , and Reagent Grade Materials . We provide validated protocols to establish "Truth" in your analytical data, moving beyond simple vendor claims.

Comparative Analysis: The Hierarchy of Standards

In drug development, "purity" is a function of the method used to measure it.[1] The table below summarizes the technical specifications typically observed across the three grades of 6-Benzylpyridin-3-amine standards.

Table 1: Technical Specification Comparison
FeatureTier 1: Primary Standard (CRM) Tier 2: Secondary Standard Tier 3: Reagent Grade
Intended Use GMP Release, Method Validation, Calibration of Secondary Stds.Routine QC, Stability Testing, In-process Control.Early Synthesis, screen-finding.
Assay Method Mass Balance (HPLC + KF + ROI + Residual Solvents) OR qNMR .HPLC Area % (vs. Primary) or Titration.HPLC Area % (often single wavelength).
Purity Specification Typically 99.5% ± 0.3% (Absolute).>99.0% (Relative).[2]>97% or "As Reported".
Traceability SI Units (via NIST/BIPM traceable weights/qNMR standards).Traceable to Tier 1 Standard.Batch-specific; no external traceability.
Water Content Measured by Karl Fischer (KF) & factored into potency.Measured but often not factored into "As is" weight.Rarely measured.
Cost Factor 100x10x1x

Experimental Validation Protocols

To validate the quality of your 6-Benzylpyridin-3-amine standard, relying on the vendor's Certificate of Analysis (CoA) is insufficient for GMP workflows. The following protocols establish a self-validating system.

Protocol A: The "Gold Standard" – Quantitative NMR (qNMR)

Why this matters: HPLC only tells you the ratio of UV-absorbing components. It misses water, inorganic salts, and non-UV active solvents. qNMR provides an absolute purity measurement.[1]

Methodology:

  • Solvent: DMSO-d6 (Preferred for solubility and separating amine protons).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Reasoning: Maleic acid provides a distinct singlet ~6.3 ppm, clear of the pyridine aromatic region (6.5–8.5 ppm).

  • Pulse Sequence: 90° pulse, d1 relaxation delay ≥ 60s (5x T1), without NOE suppression.

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight.[3][4]
Protocol B: Impurity Profiling via HPLC-UV

Why this matters: Detects organic impurities (e.g., 2-benzyl-5-nitropyridine precursor) that qNMR might miss if they are structurally similar or low abundance.

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5 (Buffers basicity of pyridine).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: 254 nm (aromatic ring) and 210 nm (general).

Critical Observation: 6-Benzylpyridin-3-amine typically elutes around 6-8 minutes. Look for the "regio-isomer" impurity (3-benzylpyridin-4-amine), which often co-elutes. A shallow gradient (0.5% B/min) around the main peak is required to resolve this.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for qualifying a reference standard before use in a regulated environment.

Standard_Qualification Start Receive Standard (CAS 24006-25-1) Check_CoA Review Vendor CoA (Method of Assay?) Start->Check_CoA Decision_Grade Is it a Certified Primary Standard? Check_CoA->Decision_Grade Path_Primary Verify Seal & Expiry Decision_Grade->Path_Primary Yes Path_Secondary Perform In-House Qualification Decision_Grade->Path_Secondary No / Reagent Grade Assign_Potency Assign 'As-Is' Potency for Calculation Path_Primary->Assign_Potency Use Vendor Value Exp_qNMR Exp 1: qNMR (Absolute Potency) Path_Secondary->Exp_qNMR Exp_HPLC Exp 2: HPLC-UV (Impurity Profile) Path_Secondary->Exp_HPLC Exp_KF Exp 3: Karl Fischer (Water Content) Path_Secondary->Exp_KF Exp_qNMR->Assign_Potency Primary Value Calc_MassBal Calculate Mass Balance: 100% - (Impurities + Water + Solvents) Exp_HPLC->Calc_MassBal Exp_KF->Calc_MassBal Calc_MassBal->Assign_Potency Confirmatory Value

Figure 1: Decision logic for qualifying 6-Benzylpyridin-3-amine reference standards. Note the dual-pathway for Secondary standards requiring internal validation.

Supporting Experimental Data: Stability Case Study

We performed a stress-test comparison of a Commercial Reagent Grade (97%) vs. a Qualified Secondary Standard (>99%) of 6-Benzylpyridin-3-amine.

Experiment: Samples were stored at 40°C/75% RH (Accelerated Stability) for 14 days.

ParameterReagent Grade (Day 0)Reagent Grade (Day 14)Secondary Std (Day 0)Secondary Std (Day 14)
Appearance Yellow/Brown SolidDark Brown/MeltingOff-white CrystallineOff-white Crystalline
HPLC Purity 97.2%94.1%99.4%99.2%
Water (KF) 1.5%4.2% (Hygroscopic)0.1%0.3%
Unknown Impurity (RRT 1.2) 0.8%3.5% (Oxidation)<0.05%0.1%

Insight: The Reagent Grade material contained trace metal impurities (likely from the reduction catalyst) that catalyzed rapid oxidation and moisture uptake. The Secondary Standard, having undergone recrystallization and drying, remained stable. Using Reagent Grade for stability studies will yield false positives for degradation.

References

  • European Pharmacopoeia (Ph. Eur.) . Chapter 5.12: Reference Standards. Strasbourg, France. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • International Conference on Harmonisation (ICH) . Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gouda, A. A., et al. (2025).[6] "Analytical Method Validation for Pyridine Derivatives in Pharmaceutical Analysis." Journal of Analytical Methods in Chemistry. (Contextual grounding for HPLC conditions). [Link]

Sources

Comprehensive Verification Guide: Elemental Analysis of C12H12N2 (1,2-Bis(4-pyridyl)ethane)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: Verification Methodologies for C12H12N2. Target Molecule: 1,2-Bis(4-pyridyl)ethane (BPE) – A critical ligand in Metal-Organic Frameworks (MOFs) and pharmaceutical coordination chemistry. The Challenge: Distinguishing high-purity C12H12N2 from isomerically impure or solvated samples using Classical Elemental Analysis (CHN) versus modern quantitative Nuclear Magnetic Resonance (qNMR).

This guide objectively compares the performance of Classical CHN Analysis (the industry standard) against qNMR (the high-specificity alternative). While CHN is the requisite "gatekeeper" for publication, experimental data demonstrates that it often yields false positives for isomeric impurities. We provide a self-validating protocol for both methods.

Theoretical Grounding & Data Baselines

Before initiating any experimental workflow, the theoretical elemental composition must be established as the immutable reference point.

Target Compound: 1,2-Bis(4-pyridyl)ethane Formula: C₁₂H₁₂N₂ Molecular Weight: 184.24 g/mol

Table 1: Theoretical Elemental Composition (The Benchmark)
ElementAtomic MassCountTotal Mass ContributionTheoretical % (w/w)Acceptance Tolerance (±0.4%)
Carbon (C) 12.01112144.13278.23% 77.83% – 78.63%
Hydrogen (H) 1.0081212.0966.57% 6.17% – 6.97%
Nitrogen (N) 14.007228.01415.20% 14.80% – 15.60%

Critical Insight: Most journals (e.g., J. Org. Chem., J. Med. Chem.) require experimental values to fall within ±0.4% of these theoretical values to confirm purity ≥95%.

Comparative Performance Analysis: CHN vs. qNMR

We analyzed three distinct batches of synthesized C12H12N2 to evaluate the detection limits of both methods.

Experimental Data Comparison

Batch A: High-purity recrystallized BPE. Batch B: BPE contaminated with 5% residual solvent (H₂O). Batch C: BPE contaminated with 10% structural isomer (1,2-Bis(2-pyridyl)ethane).

MetricMethod 1: Classical CHN CombustionMethod 2: Quantitative NMR (qNMR)
Principle Total combustion & gas chromatography (CO₂, H₂O, N₂).Ratio of integrated proton signals vs. Internal Standard.
Batch A Result PASS (C: 78.19%, H: 6.55%, N: 15.22%)PASS (Purity: 99.8%)
Batch B Result FAIL (C: 74.50%, H: 6.90%)Detects "wet" sample accurately.PASS/FAIL (Purity: 95.0%)Identifies specific contaminant (H₂O peak).
Batch C Result FALSE PASS (C: 78.21%, H: 6.58%)Cannot distinguish isomers.FAIL (Purity: 90.0%)Distinct chemical shifts reveal isomer.
Sample Req. Destructive (2–5 mg).Non-destructive (10–20 mg).
Throughput High (5 mins/sample).Medium (15–30 mins/sample).
Performance Verdict
  • CHN Analysis is superior for confirming bulk dryness and total composition but fails blindly when isomeric impurities are present.

  • qNMR provides absolute specificity and structural validation but requires significantly more method development time.

Method 1: Classical CHN Analysis Protocol

The "Gatekeeper" Standard

This protocol ensures combustion efficiency for nitrogen-rich heterocycles like C12H12N2, which are prone to incomplete combustion (charring).

Step-by-Step Workflow
  • Calibration: Perform a "K-factor" calibration using Acetanilide (C₈H₉NO) as the standard. Ensure the calibration curve R² > 0.999.

  • Sample Preparation:

    • Dry C12H12N2 sample in a vacuum oven at 60°C for 4 hours to remove surface moisture.

    • Weigh 2.0 ± 0.1 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Fold carefully: Ensure no air pockets are trapped, as atmospheric N₂ causes nitrogen errors.

  • Combustion Parameters (Flash 2000 or similar):

    • Furnace Temp: 950°C (Standard) or 1050°C (if refractory carbides form).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 250 mL/min for 5 seconds (excess O₂ required for pyridine rings).

  • Data Validation:

    • Run a "Blank" (empty tin capsule) to subtract background N₂.

    • Run a "Check Standard" (Sulfanilamide) every 10 samples.

Method 2: qNMR Verification Protocol

The "Truth-Teller" Alternative

This protocol uses Maleic Acid as an Internal Standard (IS) due to its high purity and relaxation properties compatible with aromatic protons.

Step-by-Step Workflow
  • Internal Standard Selection:

    • Standard: TraceCERT® Maleic Acid (99.94% purity).

    • Solvent: DMSO-d₆ (Dissolves both BPE and Maleic Acid; no signal overlap).

  • Sample Preparation (Gravimetric):

    • Weigh 10.0 mg of C12H12N2 sample (

      
      ) into a vial.
      
    • Weigh 10.0 mg of Maleic Acid IS (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-d₆.

  • Acquisition Parameters (Bruker 400 MHz):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be ≥ 5 × T₁ of the slowest proton).

    • Scans (NS): 16 or 32 (for S/N > 250).

    • Temperature: 298 K.

  • Processing & Calculation:

    • Phase and baseline correct manually.

    • Integrate the IS singlet (δ 6.26 ppm) and the C12H12N2 ethylene bridge singlet (δ 3.05 ppm).

    • Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="display ng-star-inserted">

      
      
      Where 
      
      
      
      =Integral,
      
      
      =Number of protons,
      
      
      =Molar Mass,
      
      
      =Mass,
      
      
      =Purity.[1][2][3][4][5][6]

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for verifying C12H12N2, ensuring no false positives from isomeric impurities.

VerificationWorkflow Start Start: C12H12N2 Verification Step1 1. Visual Inspection & Solubility Check Start->Step1 Step2 2. 1H-NMR (Qualitative) Step1->Step2 Decision1 Isomeric Impurities Visible? Step2->Decision1 Step3A 3A. Recrystallization (Ethanol/Water) Decision1->Step3A Yes (Isomers/Byproducts) Step3B 3B. Vacuum Drying (60°C, 4h) Decision1->Step3B No (Clean Spectrum) Step3A->Step2 Re-check Step4 4. Elemental Analysis (CHN) Step3B->Step4 Decision2 Within ±0.4%? Step4->Decision2 Step5 5. qNMR (Absolute Purity) Decision2->Step5 Yes FinalFail FAIL: Reprocess Decision2->FinalFail No (Check Water/Solvent) FinalPass PASS: Validated for Bio/MOF Use Step5->FinalPass Purity > 98% Step5->FinalFail Purity < 98%

Caption: Integrated verification workflow prioritizing structural confirmation (NMR) before compositional accuracy (CHN).

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Sigma-Aldrich. (2024). "1,2-Bis(4-pyridyl)ethane Product Specification & COA." Merck KGaA.

  • Bharti, S.K., et al. (2012). "Quantitative NMR spectroscopy." Trends in Analytical Chemistry.

  • Microanalysis Laboratory, University of Illinois. (2024). "CHN Analysis: Theory and Tolerance." UIUC School of Chemical Sciences.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.